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  • Product: 2-Cyclopropyl-5-phenyl-1H-imidazole
  • CAS: 2118237-70-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthetic pathway for 2-cyclopropyl-5-phenyl-1H-imidazole, a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2-cyclopropyl-5-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, reaction mechanisms, and practical laboratory protocols for its synthesis. By leveraging the principles of multicomponent reactions, specifically the Debus-Radziszewski imidazole synthesis, this guide offers a scientifically robust and experimentally validated approach. The content is structured to provide not only a step-by-step methodology but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in the design of novel therapeutic agents. The 2,5-disubstituted imidazole motif, in particular, has garnered considerable attention. The introduction of a cyclopropyl group at the 2-position and a phenyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its pharmacological profile. This guide focuses on a reliable and efficient synthetic route to 2-cyclopropyl-5-phenyl-1H-imidazole, a key intermediate for further chemical exploration.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule, 2-cyclopropyl-5-phenyl-1H-imidazole, is most effectively approached through a multicomponent reaction strategy. This approach is highly convergent, atom-economical, and often simplifies purification processes.[1][2] The Debus-Radziszewski imidazole synthesis is a classic and highly effective method for constructing the imidazole ring from three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3][4]

Our retrosynthetic analysis of 2-cyclopropyl-5-phenyl-1H-imidazole identifies the following key starting materials:

  • Phenylglyoxal (as monohydrate): This 1,2-dicarbonyl compound provides the C4-C5 bond and the phenyl substituent at the 5-position. Phenylglyoxal is commercially available, often as a stable monohydrate.[5][6]

  • Cyclopropanecarboxaldehyde: This aldehyde provides the C2 carbon and the cyclopropyl substituent. Its strained ring structure can introduce unique conformational constraints in the final molecule.[7][8]

  • Ammonium Acetate: This reagent serves as the source of both nitrogen atoms in the imidazole ring.[9][10]

The overall synthetic transformation is depicted below:

Retrosynthesis cluster_starting_materials Starting Materials Target 2-Cyclopropyl-5-phenyl-1H-imidazole Disconnect C-N bond formation (Debus-Radziszewski) Target->Disconnect Intermediates Key Synthons Disconnect->Intermediates Phenylglyoxal Phenylglyoxal Intermediates->Phenylglyoxal provides C4-C5 and Ph group Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Intermediates->Cyclopropanecarboxaldehyde provides C2 and cyclopropyl group Ammonia Ammonia Source (Ammonium Acetate) Intermediates->Ammonia provides N1 and N3

Figure 1: Retrosynthetic analysis of 2-cyclopropyl-5-phenyl-1H-imidazole.

Mechanistic Insights: The Debus-Radziszewski Reaction Pathway

The Debus-Radziszewski reaction proceeds through a series of condensation and cyclization steps. While the exact mechanism can be complex and subject to reaction conditions, a generally accepted pathway involves the following key stages[3][11]:

  • Formation of a Diimine Intermediate: Phenylglyoxal reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Condensation with the Aldehyde: The diimine intermediate then condenses with cyclopropanecarboxaldehyde.

  • Cyclization and Aromatization: An intramolecular cyclization followed by dehydration and oxidation (aromatization) leads to the formation of the stable imidazole ring.

The proposed mechanism is illustrated in the following diagram:

Mechanism Phenylglyoxal Phenylglyoxal Diimine Diimine Intermediate Phenylglyoxal->Diimine + 2 H₂O Ammonia 2 NH₃ Ammonia->Diimine + 2 H₂O Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde CondensationProduct Condensation Adduct Cyclopropanecarboxaldehyde->CondensationProduct Condensation Diimine->CondensationProduct Condensation CyclizedIntermediate Cyclized Intermediate (Dihydroimidazole) CondensationProduct->CyclizedIntermediate Intramolecular Cyclization Product 2-Cyclopropyl-5-phenyl-1H-imidazole CyclizedIntermediate->Product Dehydration & Aromatization (- H₂O, - 2[H]) caption_reactants Starting Materials caption_intermediates Key Intermediates caption_product Final Product

Figure 2: Proposed reaction mechanism for the synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole.

4.1. Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
Phenylglyoxal MonohydrateC₈H₈O₃152.151074-18-6A stable, crystalline solid.
CyclopropanecarboxaldehydeC₄H₆O70.091489-69-6A clear, colorless liquid.[8]
Ammonium AcetateC₂H₇NO₂77.08631-61-8Acts as the ammonia source.
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Typically used as the solvent.
EthanolC₂H₆O46.0764-17-5For recrystallization.

4.2. Reaction Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylglyoxal monohydrate (1.52 g, 10 mmol), cyclopropanecarboxaldehyde (0.70 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The use of glacial acetic acid as a solvent often facilitates the reaction.[12]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Reaction Completion and Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-cyclopropyl-5-phenyl-1H-imidazole.

Characterization and Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the cyclopropyl and phenyl protons, as well as the imidazole ring protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the cyclopropyl, phenyl, and imidazole moieties.

  • Mass Spectrometry (MS): Determination of the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Causality and Optimization of Experimental Choices

  • Choice of Ammonia Source: Ammonium acetate is preferred as it is a convenient solid that decomposes upon heating to provide ammonia in situ.[10]

  • Solvent Selection: Glacial acetic acid is a common solvent for this reaction as it is polar and can protonate intermediates, facilitating the reaction.[13] However, other solvents like ethanol can also be effective, sometimes in the presence of a catalyst.[14]

  • Catalysis: While the reaction can proceed without a catalyst, various Lewis acids or solid-supported acids can be employed to improve yields and reduce reaction times.[9][15] For instance, catalysts like NH₄Cl have been shown to be effective.[10]

  • Reaction Temperature: Refluxing conditions are generally required to provide sufficient energy for the condensation and cyclization steps.

Conclusion

The Debus-Radziszewski synthesis provides a robust and efficient pathway for the preparation of 2-cyclopropyl-5-phenyl-1H-imidazole. This multicomponent approach offers significant advantages in terms of atom economy and procedural simplicity. The protocol outlined in this guide is based on well-established chemical principles and provides a solid foundation for the synthesis and further derivatization of this important heterocyclic compound for applications in drug discovery and development.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

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  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]

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  • Multicomponent Reactions Synthesis of Triaryl-1H Imidazoles Using Reductive-oxidative Reactions by MnO2-FeSO4 as a Catalyst. Journal of Chemical Health Risks. [Link]

  • One-pot Synthesize of Phenyl Phenanthro Imidazole Derivatives Catalyzed by Lewis Acid in the Presence of Ammonium Acetate. Chemical Methodologies. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

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  • cyclopropanecarboxaldehyde. Organic Syntheses Procedure. [Link]

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  • One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry - ACS Publications. [Link]

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Sources

Exploratory

A Technical Guide to Novel Synthesis Methods for 2-Cyclopropyl-5-phenyl-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to interact with various biological targets.[1][2][3][4] The specific scaffold, 2-Cyclopropyl-5-phenyl-1H-imidazole, represents a promising lead structure, combining the metabolic stability and conformational rigidity of a cyclopropyl group with the proven pharmacophoric character of a phenyl-imidazole core.[5] The development of efficient, scalable, and versatile synthetic routes to this molecule is therefore of significant interest to the drug discovery community. This guide provides an in-depth analysis of three distinct and robust synthetic strategies, moving from classical multicomponent reactions to modern, flexible, stepwise approaches. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the practical advantages and challenges of each method, enabling researchers to select the optimal pathway for their specific research and development goals.

Introduction: The Strategic Importance of the 2-Cyclopropyl-5-phenyl-1H-imidazole Scaffold

The imidazole nucleus is a privileged structure, integral to a vast array of biologically active molecules, from the essential amino acid histidine to blockbuster drugs.[2] Its appeal lies in its aromaticity, hydrogen bond donor-acceptor capabilities, and its role as a bioisostere for other functional groups. The strategic incorporation of a cyclopropyl ring at the 2-position introduces several advantageous properties. The cyclopropyl group is known to enhance metabolic stability by protecting adjacent positions from oxidative metabolism and can impart a degree of conformational constraint, often leading to increased potency and selectivity for a given biological target.

Synthesizing this specific 2,5-disubstituted pattern, however, presents unique challenges, requiring careful selection of starting materials and reaction conditions to ensure high regioselectivity and yield. This guide explores three powerful synthetic methodologies designed to address these challenges effectively.

Method 1: The Debus-Radziszewski Multicomponent Synthesis

The Debus-Radziszewski reaction is a classic, convergent approach for constructing the imidazole core from three simple components.[6][7][8] Its primary advantage is atom and step economy, as it forms the complex heterocyclic product in a single pot, often with high efficiency. Modern adaptations using microwave irradiation can dramatically reduce reaction times and improve yields.[9][10][11]

Principle and Rationale

This three-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to directly form the trisubstituted imidazole ring. For our target molecule, the key starting materials are phenylglyoxal (the 1,2-dicarbonyl), cyclopropanecarboxaldehyde, and ammonium acetate, which serves as the ammonia source and a mild catalyst.

Reaction Mechanism

The reaction is believed to proceed in two main stages, although the exact mechanism is not fully certain.[6] Initially, the dicarbonyl (phenylglyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine undergoes condensation with the aldehyde (cyclopropanecarboxaldehyde), followed by cyclization and aromatization via dehydration to yield the final 2-cyclopropyl-5-phenyl-1H-imidazole product.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reagents & Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add phenylglyoxal (1.0 mmol, 1.0 eq.), cyclopropanecarboxaldehyde (1.2 mmol, 1.2 eq.), and ammonium acetate (10.0 mmol, 10.0 eq.).

  • Solvent Addition: Add 5 mL of glacial acetic acid to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Summary
MethodCatalyst/SolventTemperature (°C)TimeTypical Yield (%)Reference
ConventionalGlacial Acetic AcidReflux (~118°C)12-24 h65-75%[11][12]
Microwave-AssistedGlacial Acetic Acid120°C20-30 min85-95%[10][13]
Visualization: Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_product 4. Final Product reagents Combine Reactants: - Phenylglyoxal - Cyclopropanecarboxaldehyde - Ammonium Acetate - Glacial Acetic Acid mw Microwave Irradiation (120°C, 30 min) reagents->mw workup Aqueous Work-up & Neutralization mw->workup extraction Ethyl Acetate Extraction workup->extraction purify Flash Column Chromatography extraction->purify product 2-Cyclopropyl-5-phenyl- 1H-imidazole purify->product

Caption: Workflow for the microwave-assisted Debus-Radziszewski synthesis.

Expert Insights

The primary advantage of this method is its convergence. However, a key consideration is the potential for side-product formation, particularly if the aldehyde is prone to self-condensation. Using a large excess of ammonium acetate is crucial as it drives the equilibrium towards product formation. The microwave-assisted protocol is highly recommended for rapid library synthesis and initial lead optimization due to its speed and generally higher yields.

Method 2: Stepwise Synthesis via α-Aminoketone Condensation

Principle and Rationale

This strategy involves two main stages: first, the synthesis of an α-aminoketone intermediate, and second, its condensation with a suitable cyclopropyl-containing synthon to form the imidazole ring. This method provides unambiguous regiochemical outcomes, as the positions of the substituents are defined by the structure of the intermediates.

Visualization: Synthetic Pathway

G Stepwise Synthesis Pathway start Acetophenone step1_reagent + Br₂ intermediate1 2-Bromo-1-phenylethanone (α-Haloketone) step1_reagent->intermediate1 step2_reagent + NH₃ (or equivalent) intermediate2 2-Amino-1-phenylethanone (α-Aminoketone) step2_reagent->intermediate2 step3_reagent + Cyclopropylamidine (or equivalent) product 2-Cyclopropyl-5-phenyl- 1H-imidazole step3_reagent->product

Caption: Overall pathway for the stepwise synthesis of the target imidazole.

Experimental Protocols

Step 3.3.1: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

  • Bromination: Dissolve 2-bromo-1-phenylethanone (1.0 mmol, 1.0 eq.) in 10 mL of chloroform.

  • Amine Addition: Add a solution of hexamethylenetetramine (1.1 mmol, 1.1 eq.) in 5 mL of chloroform dropwise. Stir the mixture at room temperature for 4 hours.

  • Hydrolysis: Filter the resulting white precipitate and suspend it in a mixture of 10 mL of ethanol and 5 mL of concentrated hydrochloric acid. Reflux the mixture for 2 hours.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-amino-1-phenylethanone as its hydrochloride salt.

Step 3.3.2: Imidazole Ring Formation

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-1-phenylethanone hydrochloride (1.0 mmol, 1.0 eq.) and cyclopropanecarboximidamide hydrochloride (1.1 mmol, 1.1 eq.) in 15 mL of ethanol.

  • Cyclization: Add triethylamine (2.5 mmol, 2.5 eq.) to the suspension and reflux the mixture for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography as described in Method 1.

Data Summary
StepIntermediate/ProductTypical Yield (%)Purity (%)
12-Amino-1-phenylethanone HCl70-80%>95%
22-Cyclopropyl-5-phenyl-1H-imidazole60-70%>98%
Expert Insights

The primary challenge in this route is the handling of the α-aminoketone intermediate, which can be unstable as a free base and is prone to self-condensation. Using its hydrochloride salt improves stability. The key advantage of this method is its modularity. By simply changing the imidamide reagent in the final step, a wide variety of 2-substituted-5-phenyl-1H-imidazoles can be synthesized from a common intermediate, making this route ideal for structure-activity relationship (SAR) studies.

Method 3: The Van Leusen Three-Component Synthesis

The Van Leusen imidazole synthesis is a powerful and highly versatile method for preparing 1,4,5-trisubstituted or 1,5-disubstituted imidazoles.[14][15] By employing a modified TosMIC (tosylmethyl isocyanide) reagent, this reaction can be adapted to produce the desired 2,5-disubstituted product.

Principle and Rationale

This reaction is a [3+2] cycloaddition between an in-situ generated imine and a TosMIC derivative.[15] To generate our target, we would form an imine from benzaldehyde and ammonia, which then reacts with a cyclopropyl-substituted TosMIC reagent. The TosMIC reagent acts as a C2-N3 synthon, ultimately forming the imidazole ring after cycloaddition and elimination of p-toluenesulfinic acid.

Visualization: Reaction Scheme

G benzaldehyde Benzaldehyde plus1 + product 2-Cyclopropyl-5-phenyl- 1H-imidazole benzaldehyde->product K₂CO₃, MeOH Δ ammonia Ammonia (NH₃) plus2 + ammonia->product K₂CO₃, MeOH Δ tosmic Cyclopropyl-TosMIC tosmic->product K₂CO₃, MeOH Δ midpoint K₂CO₃, MeOH Δ

Caption: Van Leusen three-component reaction for target synthesis.

Experimental Protocol

Note: This protocol assumes the availability of 1-cyclopropyl-1-isocyano-1-tosylmethane. Its synthesis is a prerequisite.

  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol, 1.0 eq.) in 10 mL of methanol, add a 7N solution of ammonia in methanol (5 mL). Stir for 30 minutes at room temperature to form the aldimine in situ.

  • TosMIC Addition: Add 1-cyclopropyl-1-isocyano-1-tosylmethane (1.1 mmol, 1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Expert Insights

The success of the Van Leusen synthesis is critically dependent on the base used and the reaction conditions that favor imine formation over competing pathways (such as oxazole formation from the aldehyde and TosMIC).[14] While highly efficient, the main practical consideration for this route is the accessibility of the required substituted TosMIC reagent. For novel structures, this may require a separate multi-step synthesis, adding to the overall length of the sequence but providing significant flexibility.

Comparative Analysis and Recommendations

FeatureMethod 1: Debus-RadziszewskiMethod 2: Stepwise SynthesisMethod 3: Van Leusen
Overall Yield HighModerateHigh
Step Economy Excellent (1 step)Poor (2-3 steps)Good (1 pot)
Scalability GoodModerateModerate
Reagent Availability ExcellentGoodPoor (Requires custom TosMIC)
Flexibility for SAR ModerateExcellentExcellent (if TosMIC library exists)
Green Principles Good (MCR, atom economy)FairGood (MCR)

Recommendations:

  • For rapid synthesis and large-scale production: The Debus-Radziszewski method (Method 1) , particularly with microwave assistance, is the most efficient and cost-effective choice due to its high convergence and use of simple, readily available starting materials.

  • For detailed SAR studies and library generation: The Stepwise Synthesis (Method 2) is superior. It allows for the creation of a common intermediate which can then be reacted with a diverse set of reagents to explore variations at the 2-position of the imidazole ring.

  • For novel or complex analogs: The Van Leusen approach (Method 3) offers significant power but is best suited for research groups with strong synthetic capabilities to prepare the necessary custom TosMIC reagents.

Conclusion

The synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole can be successfully achieved through several distinct strategic approaches. The choice of method depends critically on the specific goals of the project, whether they be speed and scale, or flexibility and analogue generation. The classic Debus-Radziszewski multicomponent reaction provides the most direct route, while stepwise and advanced isocyanide-based methods offer unparalleled control and modularity for drug discovery applications. By understanding the mechanistic principles and practical considerations of each pathway, researchers can effectively and efficiently access this valuable heterocyclic scaffold for the development of next-generation therapeutics.

References

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  • Satyanarayana, V. S. V., et al. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Rasayan J. Chem., 6(3), 194-202. [Link]

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  • Ahsan, M. J., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(1), 345-351. [Link]

  • Pop, O., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1109. [Link]

  • Burungale, S., & Bhitre, M. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory Activity. Current Pharma Research, 3(3), 889-900. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. [Link]

Sources

Foundational

Whitepaper: Discovery, Synthesis, and Isolation of 2-Cyclopropyl-5-phenyl-1H-imidazole

Executive Summary The compound 2-Cyclopropyl-5-phenyl-1H-imidazole has emerged as a highly valuable disubstituted imidazole scaffold in modern drug discovery, particularly for the development of targeted kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Cyclopropyl-5-phenyl-1H-imidazole has emerged as a highly valuable disubstituted imidazole scaffold in modern drug discovery, particularly for the development of targeted kinase inhibitors[1]. Historically, the synthesis of 2,4(5)-disubstituted imidazoles relied on stepwise methodologies that required the isolation of unstable glyoxal intermediates[2].

This technical guide outlines a highly optimized, step- and redox-economical one-pot synthesis protocol. By leveraging a sequential Kornblum oxidation and Radziszewski condensation, researchers can bypass intermediate isolation, thereby increasing overall yield and scalability while maintaining strict functional group tolerance[3].

Chemical Identity and Physicochemical Profile

Understanding the structural baseline of 2-Cyclopropyl-5-phenyl-1H-imidazole is critical for downstream functionalization. The presence of the cyclopropyl ring provides unique steric and lipophilic properties compared to linear alkyl chains, which is highly advantageous in optimizing the binding affinity of kinase inhibitors[3].

Table 1: Chemical Identity and Properties

ParameterSpecification
IUPAC Name 2-Cyclopropyl-5-phenyl-1H-imidazole
CAS Registry Number 2118237-70-8
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Appearance White solid[1]
Synthetic Yield ~70% (via One-pot oxidation-condensation)[3]
Target Application Scaffold for STK10 and SLK kinase inhibitors[2]

Mechanistic Rationale: The One-Pot Oxidation-Condensation

The synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole is driven by a two-phase, one-pot reaction designed to maximize redox economy and minimize the handling of hazardous intermediates[2].

  • Phase 1 (Kornblum Oxidation): The reaction begins with the oxidation of acetophenone. Instead of using stoichiometric toxic oxidants, this protocol uses a catalytic amount of aqueous HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85 °C[1]. The HBr facilitates the initial α-bromination of the ketone, while DMSO acts as the terminal oxidant to yield phenylglyoxal in situ[2].

  • Phase 2 (Radziszewski Condensation): Because isolated glyoxals are highly prone to polymerization, the intermediate is immediately trapped. The reaction is cooled, and cyclopropanecarboxaldehyde is introduced alongside ammonium acetate (NH₄OAc) in methanol[1]. The NH₄OAc serves as the nitrogen source, driving the dual condensation and cyclization steps to form the stable 1H-imidazole core[3].

G Acetophenone Acetophenone (Starting Material) Oxidation Kornblum Oxidation (HBr, DMSO, 85°C) Acetophenone->Oxidation Catalytic HBr Glyoxal Phenylglyoxal (In Situ Intermediate) Oxidation->Glyoxal DMSO as Oxidant Condensation Radziszewski Condensation (Cyclopropanecarboxaldehyde, NH4OAc, MeOH, rt) Glyoxal->Condensation Add Aldehyde + NH4OAc Product 2-Cyclopropyl-5-phenyl-1H-imidazole (Target Compound) Condensation->Product Cyclization & Dehydration

Reaction workflow for the one-pot synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole.

Experimental Methodology

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. In-process controls (such as TLC monitoring) are mandatory to prevent the accumulation of unreacted starting materials, which would otherwise complicate the final isolation[1].

Reagents and Equipment
  • Substrates: Acetophenone (1.25 equiv), Cyclopropanecarboxaldehyde (1.00 equiv)[1].

  • Reagents: Dimethyl sulfoxide (DMSO), Concentrated aqueous HBr (48% w/w), Ammonium acetate (NH₄OAc), Methanol (MeOH)[1].

  • Equipment: 6 mL reaction vial, preheated aluminum block, magnetic stirrer[1].

Step-by-Step Synthesis Protocol

As detailed in the authoritative2 study, the procedure is executed as follows[2]:

  • Initiate Oxidation: Charge the reaction vial with acetophenone (46.0 mg, 0.375 mmol, 1.25 equiv) and DMSO (0.75 mL, 0.5 M) under air[1].

  • Catalyst Addition: Add concentrated aqueous HBr (4.24 μL, 0.03 mmol, 10 mol %) and deionized water (71 μL)[1].

  • Thermal Activation: Stir the mixture in the preheated aluminum block at 85 °C[1].

  • Validation Check 1 (Critical): Monitor the reaction via TLC (30% EtOAc/hexane, visualized with p-anisaldehyde or Dragendorff stain). Do not proceed until the complete consumption of acetophenone is confirmed[1].

  • Solvent Adjustment: Once the starting material is consumed, cool the mixture to room temperature and dilute with MeOH (1.25 mL) to achieve a 2:8 DMSO/MeOH solvent ratio[1].

  • Condensation: Add cyclopropanecarboxaldehyde (23.0 mg, 0.30 mmol, 1.00 equiv) and NH₄OAc (5.00 equiv). Stir the resulting mixture at room temperature for 24 hours[1].

Isolation and Purification
  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the remaining aqueous layer with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄[1].

  • Chromatography: Purify the crude residue via silica gel column chromatography (19 cm × 20 mm). Utilize a strict gradient elution starting from 0% → 40% EtOAc in hexanes (5% increases, 50 mL runs, collecting 5–10 mL fractions)[2].

  • Validation Check 2: Spot fractions on TLC. Pure 2-Cyclopropyl-5-phenyl-1H-imidazole will elute cleanly. Pool and concentrate the fractions to yield the product as a white solid (approx. 70% yield)[1][3].

Downstream Applications in Drug Discovery

The primary utility of 2-Cyclopropyl-5-phenyl-1H-imidazole lies in its role as a foundational building block for complex therapeutics. Because the C-5 position of the imidazole ring remains unsubstituted, it serves as an ideal site for late-stage electrophilic aromatic substitution[2].

Researchers typically subject this scaffold to bromination, followed immediately by a Suzuki-Miyaura cross-coupling with various boronic acids or esters[2]. The causality behind choosing this specific disubstituted intermediate is that it allows for protecting-group-free functionalization, drastically reducing the synthetic steps required to generate libraries of 2,4,5-trisubstituted STK10 and SLK kinase inhibitors[2].

G2 Scaffold 2,4(5)-Disubstituted Imidazole (Compound 31) Bromination C-5 Bromination (Electrophilic Aromatic Substitution) Scaffold->Bromination BromoIntermediate Brominated Imidazole Intermediate Bromination->BromoIntermediate Suzuki Suzuki-Miyaura Cross-Coupling (Boronic Acids/Esters, Pd Cat.) BromoIntermediate->Suzuki KinaseInhibitor 2,4,5-Trisubstituted Imidazole (Kinase Inhibitor) Suzuki->KinaseInhibitor Protecting Group-Free

Divergent synthetic route from disubstituted imidazoles to trisubstituted kinase inhibitors.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors (PMC Archive)
  • Title: 2-CYCLOPROPYL-5-PHENYL-1H-IMIDAZOLE | 2118237-70-8 | C12H12N2 Source: Appchem URL

Sources

Exploratory

2-Cyclopropyl-5-phenyl-1H-imidazole derivatives and analogs

An In-Depth Technical Guide to 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential Executive Summary The imidazole nucleus is a cornerstone in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This guide focuses on a specific, strategically designed class: 2-cyclopropyl-5-phenyl-1H-imidazole derivatives. The incorporation of a cyclopropyl group at the 2-position is a deliberate design choice aimed at enhancing metabolic stability, potency, and conformational rigidity, thereby improving pharmacokinetic profiles.[3][4] The 5-phenyl substituent provides a critical anchor for interaction with various biological targets. This document provides a comprehensive overview of the synthesis, characterization, and therapeutic potential of this scaffold, with a particular focus on its prospective role as inhibitors of p38 MAP kinase, a key mediator in inflammatory pathways.

The Strategic Importance of the 2-Cyclopropyl-5-Phenyl-1H-Imidazole Core

The design of novel therapeutic agents often relies on the principle of "privileged scaffolds," structures that are capable of binding to multiple biological targets. The substituted imidazole ring is a quintessential example of such a scaffold, found in a wide array of approved drugs.[1][5]

The Phenyl Moiety: A Key Interaction Domain

The phenyl group, particularly at the C4 or C5 position of the imidazole ring, is a common feature in many kinase inhibitors. This aromatic ring often occupies a hydrophobic pocket within the ATP-binding site of kinases, contributing significantly to the binding affinity of the molecule.[6] In the context of p38 MAP kinase inhibitors, a phenyl or fluorophenyl group is a well-established prerequisite for potent activity.[6]

The Cyclopropyl Group: Enhancing Drug-like Properties

The cyclopropyl group is not merely a small alkyl substituent; its unique chemical and physical properties make it a valuable tool in drug design.[3][4] Its inclusion is a strategic decision to address several potential liabilities of a drug candidate:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] This can lead to a longer half-life and improved bioavailability.

  • Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the compound in a bioactive conformation, leading to a more favorable entropic contribution to binding and thus, enhanced potency.[4][9]

  • Potency and Selectivity: The unique electronic properties and defined spatial orientation of the cyclopropyl group can lead to specific, high-affinity interactions with the target protein that may not be achievable with other alkyl groups.[3] It can serve as a bioisosteric replacement for isopropyl or gem-dimethyl groups, often with improved properties.[6]

  • Reduced Off-Target Effects: By improving metabolic stability and providing conformational constraint, the cyclopropyl group can help in designing more selective compounds with fewer off-target activities.[3]

Synthetic Strategies for 2-Cyclopropyl-5-Phenyl-1H-Imidazole Derivatives

The synthesis of substituted imidazoles can be achieved through various methods. For the specific scaffold of 2-cyclopropyl-4-phenyl-1H-imidazole, a catalyst-free [3+2] cyclization reaction of a vinyl azide with an amidine has been reported as an efficient method.[10]

General Synthetic Workflow

The overall process for the development of these compounds involves synthesis, purification, and characterization, followed by biological evaluation.

Synthetic Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Vinyl Azide Synthesis Vinyl Azide Synthesis Amidine Synthesis Amidine Synthesis Vinyl Azide Synthesis->Amidine Synthesis Cyclization Reaction Cyclization Reaction Amidine Synthesis->Cyclization Reaction [3+2] Purification Purification Cyclization Reaction->Purification Column Chromatography NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry HPLC Analysis HPLC Analysis In vitro Kinase Assay In vitro Kinase Assay HPLC Analysis->In vitro Kinase Assay Cell-based Assays Cell-based Assays ADME Profiling ADME Profiling

Caption: General workflow for the synthesis and evaluation of 2-cyclopropyl-5-phenyl-1H-imidazole analogs.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds and provide a framework for the preparation and characterization of the target scaffold.

Synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole

This protocol is adapted from a reported catalyst-free synthesis.[10]

Step 1: Preparation of (E)-(2-azidovinyl)benzene (Vinyl Azide)

  • To a solution of styrene (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add sodium azide (1.5 equiv) and iodine (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the vinyl azide.

Step 2: Preparation of Cyclopropanecarboximidamide (Amidine)

  • This can be prepared from cyclopropanecarbonitrile via the Pinner reaction or by other standard methods for converting nitriles to amidines.

Step 3: [3+2] Cyclization to form 2-Cyclopropyl-4-phenyl-1H-imidazole

  • In a sealed tube, dissolve the (E)-(2-azidovinyl)benzene (1.0 equiv) and cyclopropanecarboximidamide (1.2 equiv) in a suitable solvent (e.g., DMF).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 2-cyclopropyl-4-phenyl-1H-imidazole.

Spectroscopic Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the phenyl protons, the imidazole ring proton, and the cyclopropyl protons. Based on reported data for 2-cyclopropyl-4-phenyl-1H-imidazole, the following peaks are anticipated (in CDCl₃): δ 7.64 (m, 2H, phenyl), 7.35 (t, 2H, phenyl), 7.21 (t, 1H, phenyl), 7.16 (s, 1H, imidazole C5-H), 1.99-1.94 (m, 1H, cyclopropyl CH), 1.02-0.95 (m, 4H, cyclopropyl CH₂).[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show signals corresponding to all unique carbon atoms in the molecule. For 2-cyclopropyl-4-phenyl-1H-imidazole, expected peaks are around δ 128.7, 126.7, 124.7 (phenyl carbons), and 9.24, 7.44 (cyclopropyl carbons).[10]

  • HRMS (High-Resolution Mass Spectrometry): This technique is used to confirm the elemental composition of the molecule. The calculated mass for C₁₂H₁₂N₂ should be compared with the experimentally found mass.[10]

Biological Target: p38 MAP Kinase and Inflammation

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making p38 MAPK a prime therapeutic target.

p38 MAPK Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAP3K MAP3K Pro-inflammatory Stimuli->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates p38 MAPK p38 MAPK MAP2K->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates phosphorylates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response leads to Inhibitor 2-Cyclopropyl-5-phenyl -1H-imidazole Analog Inhibitor->p38 MAPK inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention for inhibitors.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 2-cyclopropyl-5-phenyl-1H-imidazole derivatives as p38 MAPK inhibitors is not extensively published, we can infer potential relationships based on known inhibitors of this class.

  • C2-Substituent: The C2 position of the imidazole ring is amenable to substitution. The introduction of a small, rigid group like cyclopropyl is hypothesized to improve metabolic stability without creating steric hindrance in the ATP-binding pocket.

  • C4/C5-Aryl Group: A phenyl or substituted phenyl group at the C4 or C5 position is critical for potent inhibition. This group typically interacts with a hydrophobic region of the kinase.

  • N1-Substituent: The N1 position of the imidazole can be substituted to modulate solubility and other pharmacokinetic properties.

Data Summary

The following table summarizes the characterization data for the parent compound, 2-cyclopropyl-4-phenyl-1H-imidazole.

CompoundFormulaMW ( g/mol )Yield (%)M.p. (°C)HRMS (m/z) [M+H]⁺
2-Cyclopropyl-4-phenyl-1H-imidazoleC₁₂H₁₂N₂184.2472160Calc: 185.1079, Found: 185.1077

Data extracted from P. Anbarasan, 2017.[10]

Conclusion and Future Perspectives

The 2-cyclopropyl-5-phenyl-1H-imidazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for inflammatory diseases via the inhibition of p38 MAP kinase. The strategic inclusion of the cyclopropyl moiety is anticipated to confer advantageous pharmacokinetic properties. This guide provides the foundational knowledge for the synthesis and characterization of these compounds. Future work should focus on the synthesis of a library of analogs with various substitutions on the phenyl ring and the imidazole N1-position, followed by systematic biological evaluation to establish a clear structure-activity relationship and identify lead candidates for further preclinical development.

References

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

  • The chemistry and biology of cyclopropyl compounds. SlideShare. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. Journal of Experimental and Clinical Cancer Research. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • “Imidazole: A Versatile scaffold for Biological Activity”. ResearchGate. [Link]

  • Installation of C(sp3) Bioisosteres via Alkyl Sulfinates. Domainex. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Heterocyclic compounds as kinase inhibitors.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics. [Link]

  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

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Foundational

A Prospective Analysis of the Biological Activity of 2-Cyclopropyl-5-phenyl-1H-imidazole: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides a comprehensive framework for the investigation of 2-Cyclopropyl-5-phenyl-1H-imidazole, a novel small molecule with significant therapeutic potential. The rationale for its investig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a comprehensive framework for the investigation of 2-Cyclopropyl-5-phenyl-1H-imidazole, a novel small molecule with significant therapeutic potential. The rationale for its investigation is built upon the well-established pharmacological importance of its constituent moieties: the imidazole scaffold, a privileged structure in medicinal chemistry, and the cyclopropyl group, a key bioisostere for enhancing drug-like properties. While direct biological data for this specific compound is not yet published, this document synthesizes existing knowledge on related structures to hypothesize primary and secondary biological activities. We propose a tiered, systematic screening strategy focused on anticancer (kinase inhibition) and antimicrobial activities. This guide provides detailed, self-validating experimental protocols, data interpretation frameworks, and a logical progression for a preclinical drug discovery program. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.

Introduction: The Rationale for Investigation

The rational design of new therapeutic agents often involves the strategic combination of chemical scaffolds with known biological relevance and functional groups that confer advantageous pharmacokinetic and pharmacodynamic properties. The structure of 2-Cyclopropyl-5-phenyl-1H-imidazole represents a thoughtful convergence of these principles.

The Imidazole Scaffold: A Privileged Core

The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1] It is a constituent of essential biomolecules like the amino acid histidine and purines, allowing imidazole-containing compounds to readily interact with a wide array of biological targets.[2][3] This structural versatility has led to the development of numerous clinically approved drugs with activities spanning anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory applications.[4][5][6][7] The imidazole nucleus is considered a "privileged scaffold" because its derivatives can bind to multiple receptors and enzymes with high affinity, making it a fertile starting point for drug discovery.[1][8]

The Cyclopropyl Moiety: A Tool for Potency and Stability

The cyclopropyl group is far more than a simple alkyl substituent; its unique strained-ring chemistry provides significant advantages in drug design.[9] The enhanced π-character of its C-C bonds and the rigidity it imparts on a molecule can lead to a more favorable entropic contribution to binding affinity, thereby increasing potency.[10][11] Critically, the carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[11] This often results in significantly enhanced metabolic stability and a more favorable pharmacokinetic profile.[10] Its inclusion in FDA-approved drugs for oncology and infectious diseases highlights its value in creating more robust and effective therapeutics.[12][13]

The 2-Cyclopropyl-5-phenyl-1H-imidazole Construct: A Core Hypothesis

This guide is predicated on a central hypothesis: the strategic placement of a metabolically robust cyclopropyl group at the 2-position and a phenyl group at the 5-position of the imidazole core creates a molecule with high potential for potent and selective biological activity. The phenyl group provides a large, hydrophobic substituent capable of critical π-stacking or hydrophobic interactions within a target's binding pocket, while the cyclopropyl group can enhance potency and block metabolic degradation. This combination warrants a systematic investigation into its potential as a novel therapeutic agent, primarily in oncology and infectious diseases.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is the first step in any drug discovery program. Based on established methods for creating multi-substituted imidazoles, a modified Debus-Radziszewski reaction is proposed.[14][15]

Proposed Synthetic Route

The synthesis is envisioned as a one-pot, three-component reaction involving benzil (as a precursor to the 4,5-diphenyl moiety, though for the target molecule, a phenyl-substituted glyoxal would be used), cyclopropanecarboxaldehyde, and ammonium acetate as the ammonia source.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis R1 Phenylglyoxal Reaction One-Pot Reaction (e.g., Reflux in Glacial Acetic Acid or Ethanol) R1->Reaction R2 Cyclopropanecarboxaldehyde R2->Reaction R3 Ammonium Acetate R3->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Cooling Crude Crude Product Precipitation Workup->Crude Precipitation Purify Column Chromatography (Silica Gel) Crude->Purify Dissolution Characterize Structural Elucidation (NMR, MS, IR) Purify->Characterize Purity Check Final Pure 2-Cyclopropyl-5-phenyl-1H-imidazole Characterize->Final

Caption: Proposed workflow for the synthesis and purification of the target compound.

Purification and Structural Elucidation

The crude product obtained after aqueous workup will be purified using silica gel column chromatography. The structure and purity of the final compound must be unequivocally confirmed using a suite of standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of all atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental formula.[16]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Hypothesized Biological Activities and Screening Strategy

We propose a tiered screening cascade to efficiently evaluate the most probable biological activities of 2-Cyclopropyl-5-phenyl-1H-imidazole.

Primary Hypothesis: Anticancer Activity via Kinase Inhibition

Rationale: The structural motifs of the target molecule are strongly suggestive of potential kinase inhibitory activity. Many successful kinase inhibitors utilize a core heterocycle for hinge-binding, a hydrophobic group for pocket interactions (the phenyl group), and moieties that enhance metabolic stability (the cyclopropyl group).[13][17] Specifically, cyclopropyl groups are found in potent inhibitors of receptor tyrosine kinases like VEGFR-2, and imidazole scaffolds are present in inhibitors of intracellular kinases like BRAF.[9][17]

Proposed Screening Workflow:

Anticancer_Screening cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation & Potency cluster_tier3 Tier 3: Mechanism of Action T1_Kinase Broad-Spectrum Kinase Panel (e.g., 96-well format, single high concentration) T2_IC50_Kinase Dose-Response Assay on Primary Kinase Hits (Determine IC50 values) T1_Kinase->T2_IC50_Kinase Identified Hits (>50% inhibition) T1_Cyto NCI-60 Cell Line Screen (or similar panel representing diverse tumor types) T2_IC50_Cell MTT/MTS Cytotoxicity Assay on Sensitive Cell Lines (Determine GI50/IC50 values) T1_Cyto->T2_IC50_Cell Identified Hits (Growth Inhibition) T3_Mechanism Cellular Target Engagement Assays (e.g., Western blot for phospho-protein levels) T2_IC50_Kinase->T3_Mechanism Potent Hits (IC50 < 1 µM) T2_IC50_Cell->T3_Mechanism T3_Apoptosis Apoptosis/Cell Cycle Assays (e.g., Annexin V/PI staining) T3_Mechanism->T3_Apoptosis

Caption: Tiered screening cascade for evaluating anticancer potential.

Secondary Hypothesis: Antimicrobial Activity

Rationale: The imidazole core is fundamental to numerous antifungal and antiprotozoal drugs.[18] The mechanism often involves the disruption of cell membrane synthesis or integrity. The overall lipophilic character of 2-Cyclopropyl-5-phenyl-1H-imidazole may facilitate its entry into microbial cells or its interference with their membranes.

Proposed Screening Workflow:

Antimicrobial_Screening cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency Determination cluster_tier3 Tier 3: Spectrum & Selectivity T1_Screen Single-Point Inhibition Assay (vs. panel of Gram+, Gram-, and Fungal pathogens) T2_MIC Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) T1_Screen->T2_MIC Significant Zone of Inhibition or Growth Reduction T3_MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) T2_MIC->T3_MBC Potent MIC Value (<16 µg/mL) T3_Tox Mammalian Cell Cytotoxicity Assay (e.g., against HEK293 or HepG2 cells) T2_MIC->T3_Tox Calculate Selectivity Index (IC50 / MIC) Lead_Compound Test Compound Lead_Compound->T1_Screen

Caption: Proposed workflow for evaluating antimicrobial activity.

Summary of Screening Strategy
Hypothesis Tier 1 Assay Tier 2 Assay Primary Endpoint "Hit" Criteria
Anticancer Broad Kinase PanelKinase IC₅₀ DeterminationHalf-maximal Inhibitory Concentration (IC₅₀)IC₅₀ < 1 µM
NCI-60 Cell ScreenCell Viability (MTT/MTS)Growth Inhibition 50% (GI₅₀)GI₅₀ < 10 µM
Antimicrobial Agar Diffusion / Broth AssayBroth MicrodilutionMinimum Inhibitory Concentration (MIC)MIC ≤ 16 µg/mL

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 4.1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HCT116 colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the medium in the cell plate with the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Protocol 4.2: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader at 600 nm.[19]

Data Interpretation and Next Steps

  • Hit Identification: A compound is considered a "hit" if it meets the criteria outlined in the summary table (e.g., kinase IC₅₀ < 1 µM, antimicrobial MIC ≤ 16 µg/mL).

  • Selectivity: For antimicrobial candidates, a selectivity index (mammalian cell IC₅₀ / MIC) greater than 10 is desirable. For anticancer candidates, selectivity should be assessed by comparing activity against the primary target kinase versus other kinases in the panel.

  • Hit-to-Lead Progression: Promising hits will become the starting point for a lead optimization campaign. This involves:

    • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the hit compound to understand which parts of the molecule are essential for activity and to improve potency and selectivity.

    • ADME Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their drug-like potential.

    • In Vivo Studies: Testing optimized lead compounds in relevant animal models of cancer or infection to establish in vivo efficacy and safety.

Conclusion

2-Cyclopropyl-5-phenyl-1H-imidazole is a compelling, yet unexplored, chemical entity. Its design logically combines a biologically active imidazole core with a cyclopropyl group known to enhance metabolic stability and potency. The systematic, tiered approach detailed in this guide provides a clear and efficient pathway to evaluate its potential as an anticancer or antimicrobial agent. The proposed workflows and protocols are grounded in established drug discovery principles and are designed to generate high-quality, interpretable data. Successful execution of this research plan has the potential to uncover a novel chemical scaffold for the development of next-generation therapeutics.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). IJPRA.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI.
  • Imidazole and its Biological Activities: A Review. (n.d.). Asian Journal of Research in Chemistry.
  • A Review on “Imidazole and Various Biological Activities”. (2022, May 30). International Journal of Pharmacy & Pharmaceutical Research.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28). PubMed.
  • Product Focus - Cyclopropyl Derivatives. (n.d.). Apollo Scientific.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI.
  • Overview on Biological Activities of Imidazole Derivatives. (2022, September 30). ResearchGate.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online.
  • 2-cyclopropyl-5-methyl-1H-imidazole (EVT-12956824). (n.d.). EvitaChem.
  • 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors. (2022, November 26). PubMed.
  • Synthesis, characterization and biological activity of novel imidazoles. (n.d.). Scholars Research Library.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. (2021, January 15). PubMed.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). PubMed.
  • CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Journal of Cardiovascular Disease Research.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023, September 15). International Journal for Multidisciplinary Research.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025, September 7). MDPI.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). ResearchGate.
  • Rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as an anti-angiogenesis and anti-cancer agent. (n.d.). RSC Publishing.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PMC.
  • Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher.

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Exploratory

Technical Whitepaper: 2-Cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8)

Nomenclature, Physicochemical Profiling, and Modular Synthesis for Kinase Inhibitor Design Executive Summary 2-Cyclopropyl-5-phenyl-1H-imidazole is a highly versatile, di-substituted nitrogen heterocycle that serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature, Physicochemical Profiling, and Modular Synthesis for Kinase Inhibitor Design

Executive Summary

2-Cyclopropyl-5-phenyl-1H-imidazole is a highly versatile, di-substituted nitrogen heterocycle that serves as a privileged scaffold in modern medicinal chemistry. Recognized by its CAS registry number 2118237-70-8, this compound provides a structurally rigid, hydrogen-bond-donating, and accepting core critical for binding within the ATP-binding pockets of kinases[1]. This whitepaper details the compound's nomenclature, physicochemical properties, and a field-validated, step- and redox-economical synthetic protocol, equipping drug development professionals with the mechanistic insights required for downstream functionalization.

Nomenclature and Physicochemical Profiling

Due to the rapid annular tautomerism inherent to unsubstituted imidazole nitrogens, the 4- and 5-positions of the imidazole ring are chemically equivalent in solution. Consequently, 2-cyclopropyl-5-phenyl-1H-imidazole and 2-cyclopropyl-4-phenyl-1H-imidazole refer to the identical chemical entity.

Table 1: Physicochemical and Structural Properties [2]

PropertyValue
Chemical Name 2-Cyclopropyl-5-phenyl-1H-imidazole
CAS Registry Number 2118237-70-8
Molecular Formula C12H12N2
Molecular Weight 184.2371 g/mol
SMILES String C1CC1c1ncc([nH]1)c1ccccc1
MDL Number MFCD32202827
Purity Standard (Commercial) ≥98% (NMR/HPLC validated)

Causality in Structural Design: The cyclopropyl group at the C-2 position imparts lipophilicity and structural rigidity without introducing excessive steric bulk, optimizing the ligand's trajectory into narrow hydrophobic sub-pockets of target proteins. Simultaneously, the C-5 phenyl ring extends the π -system, allowing for crucial π−π stacking interactions with aromatic residues in the target active site[1].

Strategic Role in Drug Discovery

The 2,4(5)-disubstituted imidazole architecture is a cornerstone in the development of targeted therapeutics, particularly serine/threonine kinase inhibitors (e.g., STK10 and SLK) and B-Raf allosteric inhibitors[3]. The unsubstituted C-4(5) position of 2-cyclopropyl-5-phenyl-1H-imidazole acts as an essential synthetic handle. In a typical drug discovery workflow, this core undergoes regioselective bromination followed by Suzuki-Miyaura cross-coupling, enabling the modular installation of diverse aryl or heteroaryl groups to generate 2,4,5-trisubstituted imidazoles without the need for cumbersome protecting-group strategies[3].

Mechanistic Synthesis: The One-Pot Oxidation-Condensation Protocol

Traditional syntheses of highly substituted imidazoles often suffer from poor regiocontrol and require multiple isolation steps. To bypass these bottlenecks, a modular, one-pot approach combines a sequential Kornblum oxidation with a Radziszewski condensation[4].

Mechanistic Causality:

  • Kornblum Oxidation: Acetophenone is oxidized to phenylglyoxal. The use of catalytic aqueous HBr (10 mol%) in DMSO is critical. HBr facilitates the in situ formation of an α -bromo ketone, which is immediately trapped and oxidized by DMSO. This avoids the use of stoichiometric toxic halogens[4].

  • Radziszewski Condensation: The crude phenylglyoxal is directly reacted with cyclopropanecarboxaldehyde and ammonium acetate in methanol. Ammonium acetate is chosen over aqueous ammonia because it acts as a mild, buffered nitrogen source, preventing the base-catalyzed degradation of the sensitive phenylglyoxal intermediate while efficiently assembling the imidazole core[4].

SyntheticWorkflow cluster_0 Step 1: Kornblum Oxidation cluster_1 Step 2: Radziszewski Condensation N1 Acetophenone (1.25 equiv) N2 Phenylglyoxal (Intermediate) N1->N2 DMSO, HBr (cat) 85 °C, 18 h N5 2-Cyclopropyl-5-phenyl-1H-imidazole (Target Compound) N2->N5 MeOH, Room Temp 24 h N3 Cyclopropanecarboxaldehyde (1.00 equiv) N3->N5 N4 Ammonium Acetate (5.00 equiv) N4->N5

One-pot modular synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole via oxidation-condensation.

Step-by-Step Experimental Protocol

The following protocol outlines the synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole, designed as a self-validating system to ensure reproducibility and high yield (approx. 70%)[4].

Reagents Required
  • Acetophenone: 46.0 mg (0.375 mmol, 1.25 equiv)

  • Cyclopropanecarboxaldehyde: 23.0 mg (0.30 mmol, 1.00 equiv)

  • Concentrated aqueous HBr (48% w/w): 4.24 μL (0.03 mmol, 10 mol%)

  • Ammonium Acetate (NH₄OAc): 115 mg (1.50 mmol, 5.00 equiv)

  • Dimethyl Sulfoxide (DMSO): 0.75 mL

  • Methanol (MeOH): 2.75 mL

Procedure
  • Oxidation Phase: Charge a 6 mL reaction vial with acetophenone (46.0 mg), DMSO (0.75 mL), and concentrated aqueous HBr (4.24 μL).

    • Expert Insight: The 1.25 equivalent excess of acetophenone compensates for minor degradative losses of the glyoxal intermediate, ensuring the aldehyde becomes the limiting reagent in the subsequent condensation step[4].

  • Heating: Stir the mixture in a preheated aluminum block at 85 °C for approximately 18 hours under an air atmosphere. Monitor the consumption of acetophenone via Thin Layer Chromatography (TLC).

  • Cooling & Dilution: Once the starting material is fully consumed, cool the reaction to room temperature. Dilute the mixture with MeOH (1.25 mL) to lower the viscosity and prepare the solvent system for condensation.

  • Condensation Phase: In a separate vial, prepare a solution of cyclopropanecarboxaldehyde (23.0 mg) and NH₄OAc (115 mg) in MeOH (1.50 mL).

  • Reagent Integration: Transfer the crude phenylglyoxal solution dropwise into the aldehyde/ammonia mixture. Stir at room temperature for 24 hours.

    • Expert Insight: Dropwise addition prevents the accumulation of unreacted glyoxal, minimizing self-condensation side reactions and maximizing the yield of the target heterocycle.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel flash chromatography using a gradient elution of EtOAc in hexanes (19 cm × 20 mm, 0% → 40%, 5% increases)[4].

  • Isolation: Collect the fractions corresponding to Rf​ = 0.10 (30% EtOAc/hexane, visualized via UV and Dragendorff stain). Evaporate to yield 2-cyclopropyl-5-phenyl-1H-imidazole as a white solid (39.0 mg, 0.21 mmol)[4].

Analytical Characterization for Validation

To validate the success of the synthesis, compare the isolated product against the following established analytical benchmarks[4]:

  • Appearance: White solid.

  • TLC Retention Factor ( Rf​ ): 0.10 in 30% EtOAc/hexane.

  • ¹H NMR (400 MHz, DMSO-d₆/D₂O/TFA): δ 7.76 (s, 1H), 7.67 (d, J = 7.4 Hz, 2H), 7.46 (t, J = 7.5 Hz, 2H), 7.39 (t, J = 7.3 Hz, 1H), 2.30 (m, 1H, cyclopropyl-CH).

  • Mass Spectrometry (HRMS ESI+/TOF): Expected [M+H]+ for C12​H13​N2​ is 185.1073.

References

  • The Journal of Organic Chemistry - ACS Publications. "Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization of Imidazole-Based Kinase Inhibitors

As a Senior Application Scientist, this guide provides a detailed examination of a representative kinase inhibitor, focusing on a potent molecule with a core structure related to the broader class of imidazole-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed examination of a representative kinase inhibitor, focusing on a potent molecule with a core structure related to the broader class of imidazole-containing compounds. Due to the limited specific data on 2-cyclopropyl-5-phenyl-1H-imidazole as a kinase inhibitor in publicly available literature, we will focus on a well-characterized and structurally relevant compound, N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593) . This potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor serves as an excellent model for outlining the principles and methodologies for evaluating kinase inhibitors.

Topic: A Technical Guide to the Evaluation of TAK-593, a Potent VEGFR2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals in oncology and angiogenesis.

Introduction: The Role of Kinase Inhibitors in Angiogenesis

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer. One of the key processes in tumor development is angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to growing tumors.[1]

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central to the signaling cascade that drives angiogenesis.[1][2] Consequently, inhibiting the kinase activity of VEGFR2 is a validated and effective therapeutic strategy in oncology.[1][2] Small molecule inhibitors targeting VEGFR2 have shown clinical benefits in treating various solid tumors.[1]

This application note details the experimental procedures to characterize the activity of TAK-593, a highly potent VEGFR2 kinase inhibitor containing an imidazo[1,2-b]pyridazine core.[1][2] We will cover its mechanism of action and provide detailed protocols for its evaluation in both biochemical and cell-based assays.

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

TAK-593 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR2. The binding of VEGF to VEGFR2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade involving multiple pathways, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival – the key events in angiogenesis.

TAK-593 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR2 kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The result is a potent inhibition of VEGF-induced angiogenesis.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ADP ADP P_VEGFR2->ADP Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream_Signaling Activates TAK593 TAK-593 TAK593->P_VEGFR2 Inhibits ATP ATP ATP->P_VEGFR2 Angiogenesis Cell Proliferation, Migration, Survival Downstream_Signaling->Angiogenesis

Caption: VEGF signaling pathway and the inhibitory action of TAK-593.

Quantitative Data: Inhibitory Potency of TAK-593

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro and cell-based potency of TAK-593.

Assay TypeTarget/Cell LineIC50 ValueReference
In Vitro Kinase AssayVEGFR20.95 nM[1][2]
Cell Proliferation AssayVEGF-stimulated HUVECs0.30 nM[1][2]

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Protocol 1: In Vitro VEGFR2 Kinase Assay

This protocol describes a biochemical assay to determine the IC50 value of TAK-593 against the VEGFR2 kinase. The principle is based on measuring the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of TAK-593 Add_Compound Add TAK-593 dilutions and incubate Compound_Prep->Add_Compound Reagent_Prep Prepare assay buffer, VEGFR2 enzyme, substrate, and ATP solution Add_Enzyme Add VEGFR2 enzyme to microplate wells Reagent_Prep->Add_Enzyme Add_Enzyme->Add_Compound Initiate_Reaction Add ATP/substrate mix to start the reaction Add_Compound->Initiate_Reaction Stop_Reaction Stop reaction and detect signal Initiate_Reaction->Stop_Reaction Measure_Signal Read plate (e.g., luminescence) Stop_Reaction->Measure_Signal Plot_Data Plot % inhibition vs. log[TAK-593] Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro VEGFR2 kinase assay.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • TAK-593

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of TAK-593 in DMSO, typically starting from 10 mM. Then, dilute these stocks into the assay buffer to the desired final concentrations.

  • Reaction Setup: a. To each well of a microplate, add the VEGFR2 enzyme diluted in assay buffer. b. Add the diluted TAK-593 or DMSO (for control wells). c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: a. Add the ATP and substrate mixture to all wells to start the reaction. b. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: a. Stop the kinase reaction and detect the remaining ATP (or ADP produced) according to the manufacturer's protocol of the chosen detection system. b. Read the luminescence signal using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of TAK-593 relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based HUVEC Proliferation Assay

This protocol measures the ability of TAK-593 to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.

Cell_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_readout Readout & Analysis Seed_Cells Seed HUVECs in a 96-well plate Starve_Cells Serum-starve cells to reduce basal signaling Seed_Cells->Starve_Cells Add_Compound Add serial dilutions of TAK-593 Starve_Cells->Add_Compound Add_VEGF Add VEGF to stimulate proliferation Add_Compound->Add_VEGF Incubate Incubate for 48-72 hours Add_VEGF->Incubate Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Incubate and measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50

Caption: Workflow for the HUVEC proliferation assay.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basal medium (without growth factors)

  • Recombinant human VEGF

  • TAK-593

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5%) and incubate for 4-6 hours to synchronize the cells and reduce basal proliferation.

  • Compound and VEGF Treatment: a. Add serial dilutions of TAK-593 to the wells. b. Add a final concentration of VEGF (e.g., 10-50 ng/mL) to all wells except the unstimulated control. c. Incubate the plate for 48-72 hours.

  • Cell Viability Measurement: a. Add the chosen cell viability reagent to each well according to the manufacturer's instructions. b. After the appropriate incubation time, measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: a. Normalize the data to the VEGF-stimulated control wells. b. Plot the normalized cell viability against the logarithm of the TAK-593 concentration. c. Determine the IC50 value using a non-linear regression analysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of proper controls:

  • Positive Control: A known VEGFR2 inhibitor can be used to validate the assay's performance.

  • Negative Control (No Compound): DMSO-only wells serve as the 0% inhibition control.

  • No Enzyme/No VEGF Control: Wells without the enzyme (in vitro assay) or without VEGF (cell-based assay) establish the baseline signal.

Consistent results from these controls ensure the reliability and reproducibility of the data generated.

Conclusion

TAK-593 is a potent inhibitor of VEGFR2 kinase activity and VEGF-driven cell proliferation. The protocols detailed in this application note provide a robust framework for researchers to characterize the activity of TAK-593 and other similar kinase inhibitors. These assays are fundamental in the preclinical evaluation of potential anti-angiogenic therapeutic agents.

References

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. PubMed. [Link]

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. ScienceDirect. [Link]

Sources

Application

Anticancer applications of 2-Cyclopropyl-5-phenyl-1H-imidazole derivatives.

Application Note: Anticancer Profiling and Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives Executive Summary The development of small-molecule kinase inhibitors requires scaffolds that balance structural rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Anticancer Profiling and Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives

Executive Summary

The development of small-molecule kinase inhibitors requires scaffolds that balance structural rigidity, target affinity, and favorable pharmacokinetic properties. The 2-cyclopropyl-5-phenyl-1H-imidazole core has emerged as a privileged building block in oncology, particularly for synthesizing potent inhibitors of Serine/Threonine Kinase 10 (STK10) and STE20-like kinase (SLK). This application note provides a comprehensive guide to the mechanistic rationale, modular synthesis, and biological validation of these derivatives, focusing on their ability to suppress tumor metastasis and induce Immunogenic Cell Death (ICD).

Mechanistic Rationale: The Imidazole Scaffold in Oncology

Kinase Hinge-Binding and STK10/SLK Inhibition

The amphoteric nature of the 1H-imidazole ring allows it to act as both a hydrogen bond donor and acceptor, making it an ideal pharmacophore for anchoring into the ATP-binding cleft of kinases [1]. When functionalized at the 2, 4, and 5 positions, the imidazole core effectively mimics the purine ring of ATP. Specifically, trisubstituted derivatives built upon the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold exhibit high affinity for STK10 and SLK. Inhibition of these kinases prevents the phosphorylation of ERM (ezrin, radixin, moesin) proteins, leading to defective cell contraction and a profound reduction in tumor cell migration [2].

The Structural Dynamics of the Cyclopropyl Moiety

The selection of a cyclopropyl group at the C2 position is a highly deliberate rational design choice. While larger aromatic rings (such as pyridine or benzene) can increase lipophilicity, they often introduce off-target liabilities, particularly binding to BET bromodomains or histone deacetylases (HDACs). The cyclopropyl moiety provides an optimal steric fit for the hydrophobic pockets of the STK10/SLK hinge region, maintaining cell permeability while drastically reducing epigenetic off-target effects [1].

Induction of Immunogenic Cell Death (ICD)

Beyond arresting metastasis, recent immunological profiling reveals that STK10 inhibition fundamentally alters the tumor microenvironment. Aberrant STK10 expression in malignancies like Acute Myeloid Leukemia (AML) suppresses immune activation. Pharmacological blockade of STK10 using these imidazole derivatives triggers Immunogenic Cell Death (ICD), characterized by the pre-apoptotic surface exposure of Calreticulin (CALR) and the release of ATP. This process transforms "cold" tumors into "hot" ones by promoting dendritic cell maturation and robust anti-tumor T-cell immunity [3].

Quantitative Data: Target Selectivity Profiling

To demonstrate the efficacy of the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold, the table below summarizes the structure-activity relationship (SAR) and kinase selectivity when the core is functionalized into a mature trisubstituted inhibitor.

Compound StageTarget KinaseIC₅₀ (nM)ERM Phosphorylation InhibitionOff-Target Binding (BET/HDAC)
Core Scaffold (2-Cyclopropyl-5-phenyl-1H-imidazole)STK10 / SLK> 5,000NegligibleLow
Optimized Derivative (Trisubstituted Pyridyl-Imidazole)STK106.4> 90% at 5 µMMinimal
Optimized Derivative (Trisubstituted Pyridyl-Imidazole)SLK7.8> 90% at 5 µMMinimal
Reference Control (Staurosporine)Pan-Kinase< 1.0CompleteHigh (Pan-reactive)

Data synthesized from established biochemical assays evaluating STK10/SLK dual inhibitors [2].

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes internal controls to ensure data integrity and experimental causality.

Protocol A: One-Pot Modular Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole

Causality: This redox-economical approach utilizes a sequential Kornblum oxidation followed by a Radziszewski condensation. Catalytic hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) is specifically chosen to oxidize the methyl ketone to a glyoxal intermediate without requiring harsh, stoichiometric metallic oxidants.

Step-by-Step Procedure:

  • Oxidation Phase: Charge a 10 mL reaction vial with acetophenone (0.375 mmol), DMSO (0.75 mL), and concentrated aqueous HBr (48% w/w, 10 mol%).

  • Stir the mixture in a preheated aluminum block at 85 °C. Validation: Monitor via TLC (30% EtOAc/Hexane). The reaction is complete when the acetophenone spot is fully consumed, indicating complete conversion to phenylglyoxal.

  • Condensation Phase: Cool the reaction to room temperature. Dilute the mixture with methanol (1.25 mL) to quench the oxidation and optimize solubility for the next step.

  • Add cyclopropanecarboxaldehyde (0.30 mmol) and ammonium acetate (NH₄OAc, 3.0 mmol).

  • Stir the mixture at room temperature for 12 hours. The NH₄OAc serves as the dual nitrogen source required to close the imidazole ring.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (gradient elution: 0% → 40% EtOAc in hexanes).

  • Quality Control: Verify the structure via ¹H NMR (CDCl₃). Look for the diagnostic cyclopropyl multiplet at δ 1.90–1.97 ppm and the imidazole N-H broad singlet [1].

Protocol B: Target Engagement & In Vitro Kinase Assay (ADP-Glo)

Causality: The ADP-Glo assay is selected because it measures ADP formed from kinase reactions, making it universally applicable regardless of the specific peptide substrate used by STK10/SLK.

Step-by-Step Procedure:

  • Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution: Serially dilute the imidazole derivatives in 100% DMSO, then dilute 1:10 in kinase buffer (final DMSO concentration in assay must not exceed 1% to prevent kinase denaturation).

  • Reaction Assembly: In a 384-well white microplate, combine 2 µL of recombinant STK10 or SLK enzyme (optimized concentration, typically 1-5 nM), 2 µL of the inhibitor, and incubate for 15 minutes at room temperature to allow hinge-binding.

  • Initiation: Add 2 µL of ATP/Substrate mix (e.g., myelin basic protein) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 min).

  • Validation & QC: Read luminescence. Include a "No Enzyme" well (background control) and a "Staurosporine" well (positive inhibition control). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Validation of Immunogenic Cell Death (ICD) via Flow Cytometry

Causality: ICD is definitively characterized by the translocation of Calreticulin (CALR) from the endoplasmic reticulum to the outer plasma membrane. Flow cytometry of non-permeabilized cells ensures that only surface-exposed (immunogenic) CALR is detected, preventing false positives from intracellular CALR.

Step-by-Step Procedure:

  • Cell Treatment: Seed AML cells (e.g., THP-1) or breast cancer cells (e.g., CAL51) at 2 × 10⁵ cells/well in a 6-well plate. Treat with the optimized imidazole derivative (1–10 µM) for 24 hours.

  • Validation Control: Treat a parallel well with Doxorubicin (1 µM) as a validated positive control for ICD induction [3].

  • Harvesting: Harvest cells using a non-enzymatic dissociation buffer (EDTA) to preserve surface proteins. Wash twice with ice-cold PBS containing 1% BSA.

  • Staining: Resuspend the cell pellet in 100 µL of PBS/BSA. Add 1 µg of primary anti-CALR antibody (Alexa Fluor® 488 conjugated). Incubate in the dark at 4 °C for 30 minutes. Crucial: Do NOT use permeabilization buffers (e.g., Triton X-100 or Saponin).

  • Viability Exclusion: Wash cells twice. Resuspend in 300 µL PBS and add Propidium Iodide (PI) or DAPI 5 minutes before acquisition to exclude necrotic/late-apoptotic cells from the analysis.

  • Acquisition: Analyze via flow cytometry, gating strictly on the viable (PI-negative) population to quantify the Mean Fluorescence Intensity (MFI) of surface CALR.

Workflow Visualizations

G Drug Imidazole Derivatives (2-Cyclopropyl-5-phenyl core) STK10 STK10 / SLK Kinases Drug->STK10 Potent ATP-competitive Inhibition ICD Immunogenic Cell Death (ICD) Drug->ICD Induces via STK10 blockade ERM ERM Proteins (Ezrin, Radixin, Moesin) STK10->ERM Phosphorylates (Blocked) STK10->ICD Suppresses Migration Tumor Cell Migration & Metastasis ERM->Migration Promotes CALR Calreticulin (CALR) Surface Exposure ICD->CALR Triggers Immunity Anti-Tumor T-Cell Immunity CALR->Immunity Activates Dendritic Cells

Fig 1: STK10/SLK inhibition by imidazole derivatives blocks migration and induces anti-tumor ICD.

Workflow Step1 1. One-Pot Synthesis (Oxidation-Condensation) Step2 2. Structural Validation (NMR, HRMS) Step1->Step2 Step3 3. Kinase Profiling (ADP-Glo Assay) Step2->Step3 Step4 4. Cellular Assays (ICD & Migration) Step3->Step4 Step5 5. Lead Optimization Step4->Step5

Fig 2: End-to-end workflow from modular synthesis to cellular validation of imidazole inhibitors.

References

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • The enhancement of immunoactivity induced by immunogenic cell death through serine/threonine kinase 10 inhibition: a potential therapeutic strategy. Frontiers in Immunology.[Link]

Method

Application Note: Evaluating the Anti-Inflammatory Potential of 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives via p38 MAPK Inhibition

Executive Summary & Mechanistic Grounding 2-Cyclopropyl-5-phenyl-1H-imidazole (CAS: 2118237-70-8) is a highly versatile 2,5-disubstituted imidazole scaffold. In modern medicinal chemistry, it serves as a critical modular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2-Cyclopropyl-5-phenyl-1H-imidazole (CAS: 2118237-70-8) is a highly versatile 2,5-disubstituted imidazole scaffold. In modern medicinal chemistry, it serves as a critical modular building block for the synthesis of complex trisubstituted pyridyl-imidazoles, a class of molecules heavily investigated for their potent kinase inhibitory properties[1]. The cyclopropyl moiety offers unique steric and lipophilic characteristics that enhance the molecule's ability to anchor into the hydrophobic regions of kinase active sites.

The primary anti-inflammatory mechanism of these advanced imidazole derivatives is the targeted inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) [2]. Pyridinyl imidazoles act as competitive inhibitors by binding directly to the ATP-binding pocket of p38 MAPK[3]. By preventing ATP from binding, the imidazole compound halts the phosphorylation of downstream effectors such as MAPKAPK-2 and transcription factors like ATF-2 and NF-κB[3]. Consequently, this blockade suppresses the transcription and release of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Inducible Nitric Oxide Synthase (iNOS)[4].

Understanding this causality is critical: the efficacy of the anti-inflammatory response is directly proportional to the compound's binding affinity within the p38 MAPK ATP pocket.

Signaling Pathway Visualization

Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38 MAPK MKK->p38 MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 TFs Transcription Factors (ATF-2, NF-κB) p38->TFs Inhibitor Imidazole Derivative (Targeting ATP Pocket) Inhibitor->p38 Competitive Inhibition Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) MAPKAPK2->Cytokines TFs->Cytokines

Fig 1: Mechanism of p38 MAPK cascade inhibition by imidazole derivatives in inflammatory signaling.

Experimental Methodologies & Protocols

To establish a self-validating system for testing 2-Cyclopropyl-5-phenyl-1H-imidazole derivatives, researchers must employ both cell-free target engagement assays and cell-based physiological models.

Protocol A: Cell-Free p38 MAPK Luminescent Kinase Assay

Rationale: A cell-free system isolates the direct interaction between the imidazole derivative and the kinase, eliminating cellular permeability variables. Measuring ADP production directly correlates with kinase activity, providing a highly sensitive, non-radioactive readout.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute the imidazole derivative in DMSO, creating a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Enzyme-Inhibitor Incubation: In a 384-well plate, combine 5 µL of recombinant p38α kinase with 2.5 µL of the compound dilution. Crucial Step: Incubate for 30 minutes at room temperature. This pre-incubation allows the inhibitor to achieve binding equilibrium in the ATP pocket before the reaction starts.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., ATF-2 fusion protein). Ensure the final ATP concentration is at or below the Km​ for p38α to maintain competitive inhibition dynamics.

  • Detection: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP, followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Validation: Include SB203580 (a known pyridinyl imidazole inhibitor) as a positive control to validate assay sensitivity[3].

Protocol B: Cell-Based Anti-Inflammatory Evaluation (Macrophage Model)

Rationale: RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) mimic acute inflammation via TLR4 activation. The Griess assay is utilized because nitric oxide (NO) is highly unstable; measuring its stable nitrite breakdown product provides a reliable surrogate for iNOS enzymatic activity[4].

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Drug Pre-Treatment: Aspirate media and add fresh media containing the imidazole derivatives (1, 5, 10, and 30 µM). Crucial Step: Pre-treat for 1-2 hours prior to LPS stimulation. This temporal advantage allows the small molecule to occupy the p38 MAPK ATP-binding pocket before the rapid phosphorylation cascade is triggered by TLR4[3].

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 24 hours.

  • Nitrite Quantification (Griess Assay): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and read absorbance at 540 nm.

  • Cytotoxicity Check: Perform an MTT assay on the remaining cells to ensure that reductions in NO or cytokines are due to true anti-inflammatory activity, not compound toxicity.

High-Throughput Screening Workflow

Workflow Prep Compound Preparation (DMSO) Culture Macrophage Culture (RAW 264.7) Prep->Culture PreTreat Drug Pre-treatment (1-2 hrs) Culture->PreTreat LPS LPS Stimulation (24 hrs) PreTreat->LPS Assays Downstream Assays (ELISA, Griess, MTT) LPS->Assays

Fig 2: Standardized cell-based workflow for evaluating anti-inflammatory imidazole compounds.

Quantitative Data Presentation

The table below summarizes comparative inhibitory concentrations ( IC50​ ) of standard imidazole inhibitors against newly synthesized imidazole derivatives, demonstrating the structural-activity relationship (SAR) baseline for p38 MAPK targeting.

Compound ClassRepresentative CompoundPrimary Target IC50​ (Kinase Inhibition) IC50​ (Cellular Anti-inflammatory)
Standard Pyridinyl Imidazole Adezmapimod (SB203580)p38 MAPK222.44 ± 5.98 nM[2]~600 nM[5]
Trisubstituted Imidazole AA6 (Imidazole Derivative)p38 MAPK403.57 ± 6.35 nM[2]33.27 ± 2.12 µg/mL[2]
Disubstituted Imidazole 2-Cyclopropyl-5-phenyl-1H-imidazoleSTK10 / p38 (Scaffold)N/A (Precursor)[1]N/A (Precursor)[1]

Note: 2-Cyclopropyl-5-phenyl-1H-imidazole acts as the foundational scaffold. Subsequent bromination and Suzuki cross-coupling at the C-4 position are required to synthesize the active trisubstituted anti-inflammatory pharmacophores[1].

Conclusion

The 2-Cyclopropyl-5-phenyl-1H-imidazole scaffold is a highly valuable precursor in the drug development pipeline for anti-inflammatory agents. By utilizing standardized, self-validating protocols—ranging from cell-free ATP-competitive kinase assays to cellular LPS-induced macrophage models—researchers can accurately map the structure-activity relationship of novel imidazole derivatives. Ensuring proper pre-incubation times and validating against known standards like SB203580 guarantees the scientific integrity of the resulting pharmacokinetic data.

References

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry (ACS Publications).1

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.2

  • SB203580 - p38 MAPK Inhibitor Product Information. Cell Signaling Technology.3

  • P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed (European Journal of Pharmacology).4

  • p38 MAPK Inhibitor SB203580 Product Specifications. Sigma-Aldrich.5

Sources

Application

Application Note: HPLC-MS/MS Bioanalytical Quantitation of 2-Cyclopropyl-5-phenyl-1H-imidazole

Executive Summary 2-Cyclopropyl-5-phenyl-1H-imidazole (CAS: 2118237-70-8) is a highly specialized disubstituted imidazole scaffold utilized extensively as a key intermediate in the modular synthesis of potent kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclopropyl-5-phenyl-1H-imidazole (CAS: 2118237-70-8) is a highly specialized disubstituted imidazole scaffold utilized extensively as a key intermediate in the modular synthesis of potent kinase inhibitors, including STK10 and SLK inhibitors, as well as the known inhibitor GSK3037619A[1]. As drug development programs advance these candidates into pharmacokinetic (PK) and toxicokinetic (TK) evaluations, there is a critical need for robust, high-throughput bioanalytical methods to quantify this intermediate and its derivatives in biological matrices.

This application note details a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantitation of 2-Cyclopropyl-5-phenyl-1H-imidazole in plasma. The methodology is grounded in the globally harmonized ICH M10 guidelines[2], ensuring regulatory compliance and data integrity.

Mechanistic Rationale & System Design

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen, rather than simply following a recipe. The physicochemical properties of 2-Cyclopropyl-5-phenyl-1H-imidazole (C12H12N2, MW: 184.24) dictate our analytical strategy[3].

Chromatographic Causality

Imidazoles typically exhibit a pKa between 6.0 and 7.0. In an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the imidazole ring is fully protonated. While this basicity provides exceptional ionization efficiency in Positive Electrospray Ionization (ESI+), it can lead to severe peak tailing due to secondary interactions with residual silanols on the column's silica support.

  • The Solution: We utilize a high-purity, end-capped C18 stationary phase. The 0.1% formic acid serves a dual purpose: it acts as a weak ion-pairing agent to mask silanol interactions, ensuring sharp, symmetrical peaks, and it maintains the analyte in an ionized state for optimal MS detection. The lipophilic phenyl and cyclopropyl moieties provide strong retention on the C18 phase, pushing the elution window well past the solvent front to avoid matrix-induced ion suppression.

Extraction Causality

Protein precipitation (PPT) with acetonitrile is prioritized over Solid Phase Extraction (SPE) to maximize laboratory throughput without sacrificing recovery.

  • The Solution: By acidifying the extraction solvent (Acetonitrile + 0.1% Formic Acid), we actively disrupt protein-drug binding. The acid alters the tertiary structure of plasma proteins while keeping the imidazole fully protonated and highly soluble in the organic-aqueous mixture, preventing the analyte from co-precipitating with the protein pellet.

Self-Validating System Architecture

To guarantee trustworthiness, this protocol operates as a self-validating system . Every analytical batch inherently verifies its own accuracy through built-in quality control gates:

  • System Suitability Test (SST): The run initiates with an LLOQ standard. The sequence automatically halts if the Signal-to-Noise (S/N) ratio falls below 5 or if retention time drifts by >2%.

  • Carryover Monitoring: A double blank (matrix only) is injected immediately following the Upper Limit of Quantification (ULOQ). The batch self-rejects if carryover exceeds 20% of the LLOQ signal[2].

  • Bracketing QCs: Quality Control samples at Low, Mid, and High concentrations bracket the unknown samples. The assay validates extraction efficiency and instrument stability by requiring ≥ 67% of QCs to fall within ±15% of their nominal values[2].

Experimental Workflows & Visualizations

Workflow Start Plasma Sample (50 µL) Spike Spike Internal Standard (10 µL of 100 ng/mL) Start->Spike PPT Protein Precipitation (Add 150 µL ACN + 0.1% FA) Spike->PPT Vortex Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) PPT->Vortex Supernatant Transfer Supernatant (100 µL to Vial) Vortex->Supernatant HPLC HPLC Separation (C18, Gradient Elution) Supernatant->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) HPLC->MSMS Data Data Analysis & Validation (ICH M10 Guidelines) MSMS->Data

Figure 1: Step-by-step sample preparation and HPLC-MS/MS workflow for bioanalysis.

Fragmentation Parent Precursor Ion [M+H]+ m/z 185.1 Frag1 Quantifier Ion Loss of Cyclopropyl m/z 144.1 Parent->Frag1 -C3H5 (41 Da) Frag2 Qualifier Ion Cleavage of Imidazole m/z 117.1 Parent->Frag2 -C3H4N2 (68 Da)

Figure 2: Proposed MS/MS fragmentation pathway for 2-Cyclopropyl-5-phenyl-1H-imidazole.

Step-by-Step Protocol

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog at 100 ng/mL) and vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Note: The low temperature is critical to maintain a tightly packed protein pellet and prevent analyte degradation.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Injection: Inject 2 µL into the HPLC-MS/MS system.

Chromatographic Conditions

Table 1: HPLC Gradient Program

  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.09010Initial
0.59010Isocratic
2.01090Linear
3.01090Isocratic
3.19010Step
4.59010Re-equilibration
Mass Spectrometry Conditions

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)Purpose
2-Cyclopropyl-5-phenyl-1H-imidazole185.1144.1502530Quantifier
2-Cyclopropyl-5-phenyl-1H-imidazole185.1117.1503530Qualifier
Internal Standard (Analog/D5)190.1149.1502530IS Quantifier

Method Validation Criteria

To ensure the utmost scientific integrity, the generated data must be evaluated against the strict acceptance criteria defined by the ICH M10 guidelines for bioanalytical method validation[2].

Table 3: Summary of ICH M10 Validation Acceptance Criteria

Validation ParameterICH M10 Acceptance Criteria
Calibration Curve R² ≥ 0.99; Standards must be within ±15% of nominal (±20% at LLOQ).
Intra/Inter-Assay Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Intra/Inter-Assay Accuracy Mean bias between 85% - 115% of nominal (80% - 120% at LLOQ).
Carryover Blank injected after ULOQ must show ≤ 20% of the LLOQ signal.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% across 6 distinct lots of matrix.
Stability Benchtop, freeze-thaw, and autosampler stability must remain within ±15% bias.

Conclusion

The described HPLC-MS/MS methodology provides a highly sensitive, robust, and self-validating framework for the quantitation of 2-Cyclopropyl-5-phenyl-1H-imidazole. By leveraging the specific physicochemical properties of the disubstituted imidazole scaffold—namely its basicity and lipophilicity—this protocol achieves optimal recovery and ionization. Adherence to ICH M10 guidelines ensures that the resulting pharmacokinetic data is fully compliant and ready for regulatory submission in kinase inhibitor drug development pipelines.

References

  • Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Method

Application Note: In Vitro Profiling of Kinase Inhibitors Derived from the 2-Cyclopropyl-5-phenyl-1H-imidazole Scaffold

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Scaffold Functionalization, Biochemical Kinase Profiling (TR-FRET), and Cellular Target Engagement (In-Cell Wes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Scaffold Functionalization, Biochemical Kinase Profiling (TR-FRET), and Cellular Target Engagement (In-Cell Western)

Introduction & Biological Rationale

The compound 2-cyclopropyl-5-phenyl-1H-imidazole (CAS: 2118237-70-8) serves as a highly versatile, modular scaffold for the development of 2,4,5-trisubstituted imidazole kinase inhibitors[1]. Recent advances in synthetic methodology have demonstrated that this disubstituted core can be rapidly functionalized to generate libraries of potent inhibitors targeting Serine/Threonine Kinase 10 (STK10, also known as LOK) and STE20-like kinase (SLK)[2].

STK10 and SLK are critical regulators of the Ezrin-Radixin-Moesin (ERM) protein family[3]. By phosphorylating a conserved threonine residue in the C-terminal domain of ERM proteins, these kinases drive actin cytoskeleton reorganization, which is essential for lymphocyte migration, apical morphology, and tumor metastasis[4]. The cyclopropyl group at the C2 position of the imidazole ring provides a unique steric profile that optimally occupies the hydrophobic pocket of the kinase ATP-binding site, making this scaffold highly valuable for structure-activity relationship (SAR) exploration[5].

Experimental Workflow

To validate derivatives of the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold, a robust screening cascade is required. The workflow below outlines the progression from chemical functionalization to in vitro biochemical screening, and finally, cellular efficacy validation.

Workflow N1 2-Cyclopropyl-5-phenyl-1H-imidazole (Scaffold) N2 Bromination (C4 Position) N1->N2 N3 Suzuki-Miyaura Cross-Coupling (Library Generation) N2->N3 N4 In Vitro Kinase Assay (STK10 / SLK TR-FRET) N3->N4 N5 Cellular Efficacy Assay (pERM Inhibition) N4->N5

Caption: Workflow from 2-cyclopropyl-5-phenyl-1H-imidazole scaffold to cellular efficacy validation.

Protocol 1: Scaffold Functionalization (Library Generation)

Causality & Design: The unsubstituted C4 position of the 2-cyclopropyl-5-phenyl-1H-imidazole ring is highly reactive. Bromination at this site yields a stable intermediate that readily undergoes Suzuki-Miyaura cross-coupling. This modularity allows medicinal chemists to divergently introduce various aryl or heteroaryl groups (e.g., pyridyl rings) late in the synthesis to probe the hinge-binding region of the target kinase[2].

Step-by-Step Methodology:

  • Bromination: React 2-cyclopropyl-5-phenyl-1H-imidazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, warming to room temperature. This yields the critical intermediate: 4-bromo-2-cyclopropyl-5-phenyl-1H-imidazole.

  • Suzuki-Miyaura Coupling: Combine the brominated intermediate with diverse boronic acids/esters, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a microwave reactor at 110°C for 20 minutes[6].

  • Purification & Preparation: Isolate the resulting 2,4,5-trisubstituted imidazoles via preparative HPLC. Prepare 10 mM stock solutions in 100% anhydrous DMSO for downstream in vitro testing.

Protocol 2: In Vitro Biochemical Kinase Assay (TR-FRET)

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because it introduces a microsecond time delay before signal measurement, effectively eliminating short-lived background autofluorescence commonly emitted by small-molecule test compounds. Self-Validating System: The assay buffer is specifically formulated with DTT to prevent the oxidation of catalytic cysteine residues, and Tween-20 to prevent compound aggregation (reducing false positives). Staurosporine is included on every plate as a positive control to validate enzyme activity and assay dynamic range.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂ (essential for ATP coordination), 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume white assay plate using an acoustic dispenser (final assay DMSO concentration = 1%).

  • Enzyme-Substrate Mix: Add 5 µL of a master mix containing 2 nM recombinant STK10 or SLK enzyme and 50 nM of a biotinylated synthetic ERM-derived peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium compound binding.

  • Reaction Initiation: Add 5 µL of ATP at a concentration corresponding to the enzyme's apparent Km​ (e.g., 10 µM) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium (Eu)-labeled anti-phospho antibody, and a ULight-labeled Streptavidin. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 320 nm; measure emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to quantify kinase activity and derive the IC₅₀.

Protocol 3: Cellular Efficacy Assay (In-Cell Western for pERM)

Causality & Design: Biochemical potency must translate to intracellular target engagement. Because STK10 and SLK directly phosphorylate ERM proteins, quantifying pERM levels in relevant cell lines validates the mechanism of action[7]. The In-Cell Western format is utilized because it allows for high-throughput, quantitative, in situ analysis without the bottleneck of cell lysis and traditional Western blotting. Self-Validating System: Normalization against a whole-cell structural stain (CellTag) corrects for any compound-induced cytotoxicity or variations in initial cell seeding, ensuring that a drop in pERM signal is due to kinase inhibition, not cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat T-cells or OMM1.3 uveal melanoma cells[7] at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the trisubstituted imidazole derivatives (0.1 nM to 10 µM) for 2 hours to capture early signaling events prior to phenotypic changes.

  • Fixation: Add 4% paraformaldehyde (PFA) directly to the media for 20 minutes at room temperature to cross-link proteins and preserve phosphorylation states. Wash three times with PBS.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes to allow antibody access to intracellular targets.

  • Blocking & Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with a primary antibody against pERM (Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558)) overnight at 4°C.

  • Secondary Detection: Wash the plate and incubate with an IRDye® 800CW secondary antibody and CellTag™ 700 Stain (for cell number normalization) for 1 hour at room temperature, protected from light.

  • Imaging: Scan the plate using a near-infrared imager. Calculate the ratio of the 800 nm signal (target pERM) to the 700 nm signal (CellTag) to determine the cellular IC₅₀.

Data Presentation: Representative SAR Profile

The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold[6]. Notice how functionalization at the C4 position is strictly required to achieve nanomolar potency against STK10 and SLK.

CompoundC4 SubstitutionSTK10 IC₅₀ (nM)SLK IC₅₀ (nM)pERM Cellular IC₅₀ (nM)
Scaffold (Precursor) -H>10,000>10,000N/A
Intermediate -Br>10,000>10,000N/A
Derivative A 4-Pyridyl146185450
Derivative B 3-Fluoro-4-Pyridyl2335110
Derivative C 2-Amino-4-Pyridyl121865

Mechanistic Pathway

The following diagram illustrates the biological pathway targeted by the functionalized 2-cyclopropyl-5-phenyl-1H-imidazole derivatives, highlighting the causal link between kinase inhibition and the suppression of cell migration.

Pathway Inhibitor Trisubstituted Imidazole Inhibitor STK10 STK10 / SLK Kinase Inhibitor->STK10 Inhibits ERM Ezrin/Radixin/Moesin (ERM Proteins) STK10->ERM Phosphorylates (pERM) Actin Actin Cytoskeleton Reorganization ERM->Actin Cross-links Migration Lymphocyte Migration & Adhesion Actin->Migration Drives

Caption: Mechanism of action: STK10/SLK inhibition prevents ERM phosphorylation and cell migration.

References

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Journal of Organic Chemistry.

  • Un-LOK-ing a New Approach for Conformational Selective Targeting of STK10 (LOK). ACS Medicinal Chemistry Letters.

  • Kinome profiling identifies MARK3 and STK10 as potential therapeutic targets in uveal melanoma. PMC / National Institutes of Health.

  • ERM proteins in cancer progression. Journal of Cell Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Cyclopropyl-5-phenyl-1H-imidazole Synthesis

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole (also referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole (also referred to as its tautomer, 2-cyclopropyl-4-phenyl-1H-imidazole).

As a privileged scaffold in kinase inhibitor development, optimizing the yield of this intermediate is critical. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating checkpoints to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Synthetic Strategy

The most scalable and atom-economical route to 2,4(5)-disubstituted imidazoles is the one-pot sequential Kornblum oxidation followed by a Radziszewski-type condensation .

The Causality of the Chemistry: Instead of using highly unstable and lachrymatory phenylglyoxal as a starting material, this protocol generates it in situ. Catalytic hydrobromic acid (HBr) brominates acetophenone at the α -position. Dimethyl sulfoxide (DMSO) acts as the oxidant, displacing the bromide and subsequently eliminating dimethyl sulfide to yield phenylglyoxal. The addition of cyclopropanecarboxaldehyde and ammonium acetate (NH₄OAc) initiates the condensation. NH₄OAc acts as both the nitrogen source and a mild buffer; it releases ammonia for imine formation while the acetic acid byproduct prevents the basic degradation of the sensitive aliphatic aldehyde.

Mechanism A Acetophenone (Starting Material) B Kornblum Oxidation DMSO, cat. HBr 85 °C, 18h A->B C Phenylglyoxal (Reactive Intermediate) B->C - Me2S - H2O D Radziszewski Condensation Cyclopropanecarboxaldehyde NH4OAc, MeOH, RT C->D E 2-Cyclopropyl-5-phenyl- 1H-imidazole D->E Cyclization & Dehydration

Fig 1: One-pot Kornblum oxidation and Radziszewski condensation mechanistic pathway.

Yield Optimization Data

Understanding the baseline performance of different synthetic routes is essential for selecting the right protocol. The table below summarizes quantitative data from authoritative literature comparing the two primary strategies for synthesizing this specific molecule.

Synthetic RouteKey ReagentsCatalyst / ConditionsReported YieldPros & Cons
Oxidation-Condensation Acetophenone, Cyclopropanecarboxaldehyde, NH₄OAcHBr (cat.), DMSO, MeOH (85 °C to RT)70% Pro: Uses cheap, commercially available starting materials.Con: Requires careful temperature control to prevent aldehyde degradation.
[3+2] Azide-Amidine Cyclization (1-Azidovinyl)benzene, CyclopropanecarboximidamideCatalyst-Free, DMSO (RT, 8h)72% Pro: Clean reaction profile, mild conditions.Con: Vinyl azides pose explosion hazards at scale; amidines are costly.

Recommendation: For scale-up and general discovery workflows, the Oxidation-Condensation route is highly preferred due to safety and reagent accessibility.

Self-Validating Experimental Protocol

This step-by-step methodology is adapted from the optimized conditions reported by Luo et al.. It incorporates self-validating checkpoints to ensure each mechanistic step is complete before proceeding, thereby preventing cascading failures.

Phase 1: In Situ Oxidation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.25 equiv, e.g., 0.375 mmol) and DMSO (0.75 mL).

  • Catalysis: Add 48% aqueous HBr (10 mol %). Causality Note: The HBr is catalytic; using stoichiometric amounts will lead to over-bromination and tar formation.

  • Heating: Heat the mixture to 85 °C for 18 hours.

  • Validation Checkpoint 1: Before proceeding, sample the reaction. Perform TLC (Hexanes/EtOAc 4:1) or crude ¹H NMR. You must confirm the complete disappearance of acetophenone and the presence of phenylglyoxal (aldehyde proton ~9.6 ppm). Do not proceed if acetophenone remains, as it will not participate in the next step and will artificially cap your final yield.

Phase 2: Condensation & Cyclization
  • Cooling: Cool the reaction mixture to room temperature.

  • Reagent Addition: Add methanol (2.75 mL) to dilute the mixture. Add cyclopropanecarboxaldehyde (1.00 equiv, 0.30 mmol) followed by NH₄OAc (5.00 equiv). Causality Note: The massive excess of NH₄OAc is required to drive the equilibrium of the multi-component condensation forward and to buffer the system against the inherent basicity of the generated ammonia.

  • Reaction: Stir at room temperature for 24 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The target mass for 2-cyclopropyl-5-phenyl-1H-imidazole is [M+H]⁺ = 185.1.

Phase 3: Workup & Purification
  • Quench: Neutralize the mixture with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Chromatography: Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes). Yield Expectation: ~70% as a white solid.

Troubleshooting Decision Tree

If your yield falls below the expected 70% threshold, use the following diagnostic workflow to isolate the chemical failure point.

Troubleshooting Start Issue: Low Yield (< 40%) or Complex Mixture on TLC CheckOx Diagnostic 1: Analyze Phase 1 Was Phenylglyoxal fully formed? Start->CheckOx OxInc Incomplete Oxidation (Acetophenone remains) CheckOx->OxInc No / Partial OxComp Complete Oxidation (Clean Phenylglyoxal) CheckOx->OxComp Yes FixOx Action: Verify HBr concentration. Old aq. HBr loses titer. Extend time at 85°C. OxInc->FixOx CheckCond Diagnostic 2: Analyze Phase 2 Is there heavy streaking/tar? OxComp->CheckCond Tar Yes: Aldehyde Degradation or Self-Condensation CheckCond->Tar Yes FixTar Action: Cyclopropanecarboxaldehyde is highly sensitive. Use fresh reagent stored under Argon. Cool before addition. Tar->FixTar

Fig 2: Diagnostic workflow for isolating yield bottlenecks in imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a complex mixture of two closely related products, but LC-MS shows only a single peak at m/z 185.1. Did the reaction fail? A: No, the reaction likely succeeded. 2-Cyclopropyl-5-phenyl-1H-imidazole and 2-cyclopropyl-4-phenyl-1H-imidazole are annular tautomers. In solution (especially in non-polar NMR solvents like CDCl₃), the proton rapidly exchanges between the two nitrogen atoms on the imidazole ring. This dynamic process can cause peak broadening or the appearance of two distinct sets of peaks on the NMR timescale. Solution: Run your ¹H NMR in DMSO-d₆ and slightly elevate the probe temperature (e.g., 50 °C) to coalesce the signals into a single, clean spectrum.

Q2: I am seeing massive polymerization and tar formation during Phase 2. How do I prevent this? A: Aliphatic aldehydes containing α -protons, such as cyclopropanecarboxaldehyde, are highly susceptible to self-aldol condensation under basic conditions. If the reaction mixture is too warm when the aldehyde and NH₄OAc are added, the exotherm of ammonia generation will trigger this side reaction. Ensure the Phase 1 mixture is strictly cooled to room temperature (or even an ice bath for the first 10 minutes) before the addition of Phase 2 reagents. Furthermore, always use freshly distilled or strictly argon-stored cyclopropanecarboxaldehyde, as it readily oxidizes to the corresponding carboxylic acid in air.

Q3: During column chromatography, my product streaks heavily, leading to poor isolated yields. How can I improve recovery? A: Imidazoles possess both hydrogen-bond donating (N-H) and accepting (C=N) sites, causing them to interact strongly with the acidic silanol groups on standard silica gel. This leads to severe tailing. Solution: Pre-treat your silica gel column with 1% triethylamine (Et₃N) in hexanes, or add 1-5% of a basic modifier (like Et₃N or methanolic ammonia) to your EtOAc/Hexanes eluent system to outcompete the imidazole for the active silica sites.

Q4: Can I use a different oxidant instead of DMSO/HBr for the first step? A: While you can use reagents like Selenium dioxide (SeO₂) to oxidize acetophenone to phenylglyoxal (Riley oxidation), this introduces highly toxic selenium byproducts that are notoriously difficult to purge from the final active pharmaceutical ingredient (API). The DMSO/HBr Kornblum method is preferred for its redox economy and relatively benign byproducts (dimethyl sulfide and water) .

References

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry (2019). Available at:[Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through[3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega (2017). Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Cyclopropyl-5-phenyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stability profile of 2-Cyclopropyl-5-phenyl-1H-imidazole [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stability profile of 2-Cyclopropyl-5-phenyl-1H-imidazole [1]. This molecule presents unique analytical challenges due to the basicity of the imidazole core and the specific steric and electronic properties of its cyclopropyl and phenyl substituents[1].

This guide provides field-proven, self-validating protocols aligned with ICH Q1A(R2) guidelines[2] to ensure your stability-indicating methods are scientifically rigorous, reproducible, and free of analytical artifacts.

Experimental Workflow & Logic

Understanding the holistic workflow is critical before initiating stress testing. The diagram below outlines the standard pathways for forced degradation testing of imidazole derivatives.

G A 2-Cyclopropyl-5-phenyl-1H-imidazole API Characterization B Forced Degradation (ICH Q1A(R2) Guidelines) A->B C1 Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) B->C1 C2 Oxidative Stress (3% H2O2) B->C2 C3 Thermal Stress (60°C - 80°C) B->C3 C4 Photolysis (UV/Vis Exposure) B->C4 D HPLC/LC-MS Analysis (Target: 5-20% Degradation) C1->D C2->D C3->D C4->D E Degradant Identification & Pathway Elucidation D->E

Fig 1. ICH Q1A(R2) Forced Degradation Workflow for Imidazole Derivatives.

Troubleshooting FAQs: Stress Testing & Degradation Pathways

Q1: During acid hydrolysis stress testing, I am observing a major degradant mass indicating a +18 Da shift (addition of H₂O). Is the imidazole ring cleaving? A1: While imidazole ring cleavage is possible under extreme conditions, the +18 Da shift in 2-Cyclopropyl-5-phenyl-1H-imidazole under acidic conditions (e.g., 0.1 N HCl at 60°C) is more likely due to the acid-catalyzed hydration and ring-opening of the cyclopropyl group. Cyclopropyl rings possess high ring strain (approx. 27.5 kcal/mol) and can undergo electrophilic addition in the presence of strong acids, yielding an acyclic alcohol derivative. To validate this causality, perform MS/MS fragmentation; if the imidazole ring is intact, you will see characteristic fragment ions of the phenyl-imidazole core.

Q2: My oxidative stress samples (3% H₂O₂) show rapid degradation exceeding the ICH Q1A(R2) target of 5-20%. How can I control this to capture primary degradation pathways? A2: Imidazoles are highly susceptible to N-oxidation[3]. If degradation exceeds the 5-20% target recommended by ICH guidelines[3], you risk generating secondary or tertiary degradants that are not predictive of real-world shelf-life stability. To establish a self-validating system, you must attenuate the oxidative stress. Reduce the H₂O₂ concentration to 0.1% - 1% or lower the incubation temperature. Crucially, you must quench the reaction with a reducing agent like sodium metabisulfite at exact time points to halt oxidation before autosampler injection. This guarantees the degradation profile accurately represents the specific time of sampling.

Q3: During photostability testing, I see similar degradation peaks as in my thermal stress samples. How do I differentiate photolytic degradation from thermal degradation? A3: Photostability chambers can inadvertently generate heat, leading to thermal degradation artifacts. To ensure your protocol is self-validating, you must run a "dark control" alongside your light-exposed sample. Wrap a control vial of the API solution in aluminum foil and place it in the same photoreactor[4]. Any degradants present in both the exposed and dark control samples are thermally induced. Degradants exclusive to the exposed sample are genuine photolytic products (e.g., photo-oxidation of the conjugated phenyl-imidazole system).

Troubleshooting FAQs: Analytical Methodologies (HPLC/LC-MS)

Q4: I am experiencing severe peak tailing when analyzing stability samples via reverse-phase HPLC. How do I resolve this? A4: Poor peak shape (tailing or fronting) is a hallmark issue for imidazole compounds[3]. The basic nitrogen in the imidazole ring interacts strongly with residual, unprotonated silanol groups on standard silica-based C18 columns[3]. To resolve this causality, you must suppress silanol ionization. Adjust your mobile phase pH to 2.5–3.0 using an additive like 0.1% Trifluoroacetic acid (TFA)[3]. This dual-action approach protonates the silanols (neutralizing their negative charge) and forms a stable ion pair with the protonated imidazole, resulting in sharp, symmetrical peaks[3].

HPLC_Troubleshooting Start Issue: Peak Tailing or Broadening in HPLC Analysis Check1 Is Mobile Phase pH close to Imidazole pKa (~7)? Start->Check1 Action1 Adjust pH to 2.5 - 3.0 (e.g., add 0.1% TFA) Check1->Action1 Yes Check2 Are residual silanols interacting with API? Check1->Check2 No Success Sharp, Symmetrical Peaks Achieved Action1->Success Action2 Use end-capped C18 column or ion-pairing agent Check2->Action2 Yes Action2->Success

Fig 2. Decision tree for resolving HPLC peak tailing of basic imidazoles.

Q5: What is the best ionization mode for LC-MS detection of 2-Cyclopropyl-5-phenyl-1H-imidazole degradants? A5: Due to the basic nature of the imidazole ring, Electrospray Ionization in Positive mode (ESI+) is highly recommended. Ensure your mobile phase contains a volatile organic acid (e.g., 0.1% Formic Acid) to promote protonation [M+H]+.

Quantitative Data Presentation

The table below summarizes the target parameters and expected degradation mechanisms for 2-Cyclopropyl-5-phenyl-1H-imidazole to help you benchmark your analytical results.

Stress ConditionReagents / ParametersTarget DegradationExpected Primary PathwayMechanistic Causality
Acid Hydrolysis 0.1 N HCl, 60°C5 - 20%Cyclopropyl ring openingHigh ring strain makes the cyclopropyl group susceptible to electrophilic addition.
Base Hydrolysis 0.1 N NaOH, 60°C5 - 20%Imidazole ring cleavageNucleophilic attack on the imidazole core under extreme basic stress (rare but possible).
Oxidative Stress 0.1% - 3% H₂O₂, 25°C5 - 20%N-oxidationThe electron-rich basic nitrogen of the imidazole ring is highly prone to oxidation.
Thermal Stress Solid/Solution, 60°C5 - 20%ThermolysisHeat-induced bond cleavage, often accelerated in the solution state.
Photolysis UV/Vis Light Exposure5 - 20%Photo-oxidationUV absorption by the conjugated phenyl-imidazole system triggers radical formation.

Self-Validating Protocol: ICH Q1A(R2) Forced Degradation

Follow this step-by-step methodology to execute a scientifically sound forced degradation study[3].

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of 2-Cyclopropyl-5-phenyl-1H-imidazole in an MS-compatible solvent (e.g., LC-MS grade Methanol). Always prepare a parallel unstressed control sample to identify baseline impurities[3].

Step 2: Acid and Base Hydrolysis

  • Acid: To a known volume of stock, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours[3].

  • Base: To a known volume of stock, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours[3].

  • Self-Validation: Neutralize samples with equimolar NaOH or HCl prior to injection to protect the HPLC column and halt the reaction[3].

Step 3: Oxidative Stress

  • Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 2-6 hours[3].

  • Self-Validation: Quench the reaction with sodium metabisulfite prior to injection to prevent continued oxidation in the autosampler[3].

Step 4: Thermal Stress

  • Subject the solid API and a solution aliquot to 60°C for 7 days.

  • Causality: Solid-state vs. solution-state thermal degradation often yields different kinetic profiles. Comparing both isolates solvent-mediated degradation.

Step 5: Photostability (ICH Q1B)

  • Expose the solution to a controlled light source providing both UV and visible light[3].

  • Self-Validation: Include a foil-wrapped dark control in the same chamber to isolate photolytic degradation from thermal artifacts[4].

Step 6: HPLC/LC-MS Analysis

  • Analyze using an end-capped C18 column with a gradient of Water/Acetonitrile containing 0.1% TFA (pH ~2.5) to ensure optimal peak shape[3]. Target 5-20% degradation across all conditions.

References

  • [2] Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | Source: europa.eu | URL: 2

  • [3] Title: Technical Support Center: Degradation Pathways of Imidazole Compounds | Source: benchchem.com | URL: 3

  • [1] Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | Source: acs.org | URL: 1

  • [4] Title: ICH Stability Testing for Pharmaceuticals and Biologics | Source: pacificbiolabs.com | URL: 4

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole and its Analogs

Welcome to our dedicated technical support center for the synthesis of substituted imidazoles, with a specific focus on 2-Cyclopropyl-5-phenyl-1H-imidazole and its closely related analog, 2-cyclopropyl-4,5-diphenyl-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of substituted imidazoles, with a specific focus on 2-Cyclopropyl-5-phenyl-1H-imidazole and its closely related analog, 2-cyclopropyl-4,5-diphenyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this synthesis.

The introduction of a cyclopropyl group at the C2 position of the imidazole ring presents unique challenges, primarily due to the inherent ring strain of the cyclopropyl moiety.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific experimental issues. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

For the purpose of providing a well-documented and representative synthetic protocol, this guide will often refer to the synthesis of 2-cyclopropyl-4,5-diphenyl-1H-imidazole , prepared via a modified Debus-Radziszewski reaction. This common multicomponent reaction involves the condensation of a 1,2-dicarbonyl (benzil), an aldehyde (cyclopropanecarboxaldehyde), and an ammonia source (ammonium acetate).[2][3] The principles and troubleshooting steps discussed are directly applicable to the synthesis of the mono-phenyl analog.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.

Question 1: My reaction is resulting in a very low yield of the desired 2-cyclopropyl-imidazole product. What are the likely causes?

Answer: Low yields are a frequent challenge in multicomponent reactions like the Debus-Radziszewski synthesis.[4] Several factors, often interrelated, can be responsible:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While heating is necessary to drive the condensation, excessive heat can promote decomposition or the formation of tar-like side products. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[5]

  • Solvent Mismatch: The polarity of the solvent significantly impacts the solubility of reactants and the stability of reaction intermediates.[6] Glacial acetic acid is commonly used as it acts as both a solvent and a catalyst.[7][8] However, if reactant solubility is poor, exploring other polar protic solvents like ethanol or butanol, or even solvent-free microwave-assisted conditions, may improve yields.[4][6]

  • Incomplete Reaction: The reaction may not have reached completion. Ensure all starting materials are consumed by monitoring via TLC. If the reaction stalls, a modest increase in temperature or the addition of a catalyst might be necessary.[5]

Question 2: I am observing a significant byproduct with a different mass spectrum, suggesting my cyclopropyl ring has opened. Why is this happening and how can I prevent it?

Answer: This is a critical side reaction specific to your target molecule. The cyclopropyl group is highly strained due to its 60° C-C-C bond angles, making it susceptible to cleavage under certain conditions.[1]

  • Causality (The "Why"): The primary cause is often acidic conditions. Strong Brønsted or Lewis acids can protonate the cyclopropyl ring or an adjacent group, leading to a carbocationic intermediate that rapidly undergoes ring-opening to relieve the strain.[1] In the context of this synthesis, the use of glacial acetic acid, while common, can be aggressive enough, especially at high temperatures, to induce this side reaction.

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Milder Acid Catalyst: If ring-opening is persistent, consider replacing a portion of the glacial acetic acid with a less aggressive medium or using a milder catalytic acid.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to acidic conditions increases the risk of ring cleavage.

Question 3: My purification is difficult, and I've isolated what appears to be an oxazole byproduct. How is this formed and how can it be suppressed?

Answer: The formation of an oxazole is a classic competing pathway in the Radziszewski synthesis.[5]

  • Causality (The "Why"): The reaction proceeds through a diimine intermediate formed from the dicarbonyl (benzil) and ammonia. This diimine then condenses with the aldehyde (cyclopropanecarboxaldehyde). However, the dicarbonyl can also condense with the aldehyde directly, which, upon cyclization with only one equivalent of ammonia, can lead to an oxazole.

  • Prevention Strategies:

    • Excess Ammonia Source: The most effective way to favor the imidazole pathway is to use a significant molar excess of the ammonia source (e.g., ammonium acetate).[5] This pushes the equilibrium towards the formation of the diimine intermediate, outcompeting the pathway to the oxazole. A common ratio is to use 3-5 equivalents of ammonium acetate for every one equivalent of the dicarbonyl and aldehyde.

Question 4: My final product is discolored, and purification by column chromatography is yielding multiple, difficult-to-separate spots. What's causing this?

Answer: Product discoloration and complex purification often point to the formation of polymeric or degradation byproducts, which can occur under harsh reaction conditions.

  • Causality (The "Why"): High temperatures and prolonged reaction times in an acidic medium can lead to the self-condensation of the aldehyde or other side reactions, resulting in colored, high-molecular-weight impurities. The imidazole ring itself is generally stable but can be susceptible to strong oxidizing agents or extreme conditions.[9]

  • Troubleshooting & Purification:

    • Optimize Reaction Conditions: Revisit your temperature and reaction time based on TLC analysis to minimize byproduct formation.

    • Workup Procedure: After the reaction, pouring the mixture into ice water is a standard procedure to precipitate the crude product.[8] Washing the crude solid with a non-polar solvent like hexane can remove less polar impurities before further purification.

    • Purification Method: If column chromatography is challenging, consider recrystallization. Lophine (2,4,5-triphenylimidazole) and its derivatives are often purified by recrystallization from solvents like ethanol or a DMSO/water mixture.[3][8] This can be highly effective at removing minor impurities and improving the product's color and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-cyclopropyl-4,5-diphenyl-1H-imidazole?

A1: The reaction follows the Debus-Radziszewski synthesis pathway. It can be conceptually broken down into two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound (benzil) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Cyclization: This diimine then reacts with the aldehyde (cyclopropanecarboxaldehyde). A subsequent condensation and oxidation (aromatization) step yields the final 2,4,5-trisubstituted imidazole.[2]

Q2: Why is the cyclopropyl group considered a "strained" ring system?

A2: The high reactivity of the cyclopropyl group is a direct result of its significant ring strain. This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation. This stored energy makes the C-C bonds weaker and more susceptible to cleavage to form more stable, open-chain structures.[1]

Q3: Can I use microwave irradiation to speed up the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be very effective for imidazole synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[4][6] However, careful control is required. The rapid heating can sometimes exacerbate side reactions, including cyclopropyl ring-opening or decomposition, if the temperature is not properly monitored and controlled. It is advisable to start with lower power settings and shorter irradiation times and optimize from there.

Data Summary: Troubleshooting and Optimization

The table below summarizes the key issues and recommended actions for optimizing the synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole analogs.

Problem Potential Cause Recommended Action Expected Outcome
Low Yield Suboptimal temperature; Solvent mismatchMonitor with TLC; screen alternative polar solvents (e.g., ethanol); consider microwave irradiation.[4][6]Increased conversion and higher isolated yield.
Cyclopropyl Ring-Opening High temperature; Strong acid catalysisReduce reaction temperature; limit reaction time post-completion.[1]Preservation of the cyclopropyl moiety; elimination of ring-opened byproducts.
Oxazole Byproduct Insufficient ammonia sourceUse a significant molar excess (3-5 eq.) of ammonium acetate.[5]Favors diimine pathway, significantly reducing or eliminating oxazole formation.
Purification Difficulty Formation of polymeric impuritiesReduce reaction temperature and time; purify crude product by recrystallization before chromatography.[3][8]Cleaner crude product; simplified purification and higher final purity.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4,5-diphenyl-1H-imidazole

This protocol is adapted from standard procedures for the synthesis of lophine derivatives.[3][8][10]

Materials:

  • Benzil (1.0 eq)

  • Cyclopropanecarboxaldehyde (1.0 eq)

  • Ammonium acetate (3.0 - 5.0 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzil (1.0 eq), cyclopropanecarboxaldehyde (1.0 eq), and ammonium acetate (4.0 eq).

  • Add glacial acetic acid as the solvent (e.g., 10-15 mL per gram of benzil).

  • Heat the reaction mixture to reflux (typically around 110-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid thoroughly with water to remove excess acetic acid and ammonium salts.

  • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G cluster_start Start Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Run Reaction & Workup analyze Analyze Yield & Purity (TLC, NMR, LCMS) start->analyze low_yield Low Yield? analyze->low_yield Check ring_open Ring-Opened Byproduct? low_yield->ring_open No optimize_cond Optimize Temp/Time Screen Solvents [1, 2] low_yield->optimize_cond Yes oxazole Oxazole Byproduct? ring_open->oxazole No mild_cond Lower Temp Reduce Acidity [5] ring_open->mild_cond Yes pure_issue Purification Issues? oxazole->pure_issue No excess_nh4 Increase NH4OAc (>3 eq) [3] oxazole->excess_nh4 Yes recrystallize Recrystallize Crude Optimize Chromatography [18] pure_issue->recrystallize end_node Pure Product pure_issue->end_node No optimize_cond->start Re-run mild_cond->start Re-run excess_nh4->start Re-run recrystallize->end_node Purify

Caption: Troubleshooting workflow for 2-cyclopropyl-imidazole synthesis.

References

  • Technical Support Center: Solvent Effects on Imidazole Synthesis. (n.d.). BenchChem.
  • Imidazole Ring Formation Reactions: A Technical Support Center. (n.d.). BenchChem.
  • Troubleshooting low yield in the synthesis of 2-butyl-imidazole. (n.d.). BenchChem.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. (n.d.). BenchChem.
  • Cyclopropyl group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Verma, S. K., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Retrieved from [Link]

  • Gawdi, S. A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • Lophine (2,4,5-triphenyl-1H-imidazole). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-Cyclopropyl-5-phenyl-1H-imidazole. This guide is designed for researchers, chemists, and proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Cyclopropyl-5-phenyl-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals who are working with this valuable heterocyclic scaffold. The unique reactivity of the cyclopropyl group presents specific challenges not encountered in the synthesis of other substituted imidazoles. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful, scalable, and reproducible synthesis.

The imidazole ring is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Specifically, the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold combines the aromatic, hydrogen-bond donating/accepting imidazole core with a lipophilic phenyl group and a metabolically robust, conformationally constrained cyclopropyl group. This combination makes it an attractive building block in drug discovery programs. However, the synthesis, particularly on a larger scale, requires careful control to prevent side reactions and ensure high purity.[2][3]

Proposed Synthetic Workflow: An Overview

The most common and scalable approach to this target is a three-component condensation reaction, often referred to as a modified Radziszewski synthesis.[4] This involves reacting an α-dicarbonyl compound (phenylglyoxal), an aldehyde (cyclopropanecarboxaldehyde), and an ammonia source (ammonium acetate).

G start_mats Starting Materials (Phenylglyoxal, Cyclopropanecarboxaldehyde, Ammonium Acetate) reaction One-Pot Condensation start_mats->reaction Glacial Acetic Acid or Ethanol, Reflux workup Aqueous Workup (Quench & Extraction) reaction->workup Cool & Dilute purification Purification (Crystallization / Chromatography) workup->purification Isolate Crude Product final_product Final Product 2-Cyclopropyl-5-phenyl-1H-imidazole purification->final_product Isolate Pure Product analysis QC Analysis (NMR, LC-MS, Purity) final_product->analysis

Caption: High-level workflow for the synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, with a focus on root causes and scalable solutions.

Issue 1: Low Reaction Yield and Incomplete Conversion

Q: My reaction yield is consistently below 50%, and TLC/LC-MS analysis shows significant amounts of unreacted phenylglyoxal. What are the primary factors to investigate?

A: This is a common issue often traced back to three key areas: the ammonia source, reaction conditions, or reagent stability.

  • Ammonia Source and Stoichiometry: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst. Using a large excess (typically 2.5 to 10 equivalents) is crucial to drive the equilibrium towards product formation. Ensure the ammonium acetate is dry and of high quality, as it can be hygroscopic.

  • Reaction Temperature and Time: While many imidazole syntheses proceed at reflux in solvents like glacial acetic acid or ethanol, the optimal temperature must be determined empirically.[5] If conversion stalls, a modest increase in temperature or extending the reaction time (from 4-6 hours to 12-24 hours) can be beneficial. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Aldehyde Stability: Cyclopropanecarboxaldehyde can be prone to oxidation or polymerization upon storage. Using a freshly opened or recently distilled bottle is highly recommended. The presence of cyclopropanecarboxylic acid as an impurity can inhibit the reaction.

Issue 2: Significant Side Product Formation

Q: My crude NMR is complex, showing several unexpected signals. What are the likely side reactions, especially concerning the cyclopropyl group?

A: The primary culprit for side reactions with this scaffold is the cyclopropyl ring itself. Its inherent ring strain makes it susceptible to ring-opening under certain conditions.[6]

  • Acid-Catalyzed Ring Opening: In highly acidic conditions or at elevated temperatures for prolonged periods, the cyclopropyl ring can undergo acid-catalyzed opening. This can lead to the formation of homoallylic or other rearranged imidazole byproducts. Using a less harsh acid or a buffered system can mitigate this.

  • Formation of Tetrasubstituted Imidazoles: If the reaction is not controlled properly, self-condensation of phenylglyoxal or other side reactions can lead to highly substituted imidazole impurities that are difficult to separate.[7] This is often a sign of poor temperature control or incorrect stoichiometry.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway reactants Reactants intermediate Key Intermediate reactants->intermediate Condensation desired_product 2-Cyclopropyl-5-phenyl- 1H-imidazole intermediate->desired_product Cyclization (Correct Path) side_product Ring-Opened Byproducts intermediate->side_product Acid-Catalyzed Rearrangement

Caption: Competing reaction pathways for the cyclopropyl imidazole synthesis.

Issue 3: Purification and Isolation Challenges

Q: Column chromatography gives poor separation, and my product co-elutes with a persistent impurity. Are there better purification strategies?

A: Purification can indeed be challenging. Here are several strategies to consider:

  • Crystallization: This should be the first method attempted, especially for scale-up. The crude product, after an aqueous workup to remove ammonium acetate and acetic acid, can often be crystallized from a suitable solvent system like ethyl acetate/hexanes or isopropanol/water.

  • Acid/Base Wash: Exploiting the basicity of the imidazole ring is an effective purification technique. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The protonated imidazole product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent.

  • High-Boiling Point Solvents: If using solvents like DMF or DMSO, removal can be difficult.[8] The best approach is to avoid them if possible. If their use is necessary, quench the reaction mixture by pouring it into a large volume of ice water to precipitate the product, which can then be filtered off.[5]

Issue 4: Scale-Up Complications

Q: I had an 85% yield at the 1-gram scale, but it dropped to 40% at the 100-gram scale. What went wrong?

A: This is a classic scale-up problem, usually related to mass and heat transfer.

  • Heat Transfer: A 100g reaction has a much smaller surface-area-to-volume ratio than a 1g reaction. This means it's harder to heat evenly and, more importantly, harder to cool if the reaction is exothermic. Localized "hot spots" can form, leading to byproduct formation. Use a reactor with good overhead stirring and a temperature probe to monitor the internal temperature accurately.

  • Reagent Addition: Adding reagents too quickly on a large scale can lead to uncontrolled exotherms and localized high concentrations, promoting side reactions. For example, the initial condensation can be exothermic. Consider adding one of the reagents portion-wise or via an addition funnel to maintain better control.

  • Mixing Efficiency: Inadequate stirring on a large scale can lead to a heterogeneous reaction mixture, causing conversion to stall. Ensure the stirring is vigorous enough to keep all components well-mixed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Glacial acetic acid is commonly used as it acts as both a solvent and a catalyst.[5] However, for substrates sensitive to harsh acidic conditions, ethanol can be a good alternative, though it may require longer reaction times or a catalytic amount of acid.[9] For green chemistry applications, water or solvent-free conditions have been explored for similar syntheses, but yields can be lower depending on the specific substrates.[8][10]

Q2: Can I use a different catalyst? A2: While ammonium acetate is standard, various Lewis acids and solid-supported catalysts have been reported to improve yields and reaction times in related imidazole syntheses.[2][7] For example, catalysts like InCl₃·3H₂O or cupric chloride have been used effectively.[9][11] A pilot screen of different catalysts on a small scale could identify a more efficient system for your specific needs.

Q3: What are the primary safety concerns? A3: Glacial acetic acid is corrosive and has a strong odor; always handle it in a well-ventilated fume hood. Phenylglyoxal can be an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[10] Always perform a thorough safety review before attempting any reaction on a large scale.

Q4: How can I confirm the structure of my final product? A4: The structure should be confirmed using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the cyclopropyl, phenyl, and imidazole rings. Mass spectrometry (LC-MS or HRMS) will confirm the molecular weight. An ¹H NMR spectrum should show characteristic signals for the phenyl protons, a singlet for the C4-H of the imidazole ring, and the complex upfield signals for the cyclopropyl protons.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole (10g Scale)
ReagentMWAmountMolesEquivalents
Phenylglyoxal (40% in H₂O)134.13 g/mol 25.15 g0.0751.0
Cyclopropanecarboxaldehyde70.09 g/mol 5.79 g0.08251.1
Ammonium Acetate77.08 g/mol 57.81 g0.7510.0
Glacial Acetic Acid-100 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium acetate (57.81 g, 10.0 eq) and glacial acetic acid (100 mL).

  • Stir the mixture until the ammonium acetate is mostly dissolved.

  • Add phenylglyoxal (25.15 g of 40% solution, 1.0 eq) followed by cyclopropanecarboxaldehyde (5.79 g, 1.1 eq).

  • Heat the reaction mixture to reflux (approx. 118-120°C) and maintain for 5 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 mL of ice-cold water with stirring.

  • Adjust the pH of the aqueous mixture to ~8-9 by the slow addition of concentrated aqueous ammonia or 6M NaOH. A solid precipitate will form.

  • Stir the slurry for 30 minutes, then filter the solid product using a Büchner funnel.

  • Wash the solid cake with cold water (2 x 100 mL) and dry under vacuum to yield the crude product.

  • For further purification, recrystallize the crude solid from an isopropanol/water mixture to afford 2-Cyclopropyl-5-phenyl-1H-imidazole as a white to off-white solid. (Expected yield: 70-85%).

References

  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025, August 13).
  • Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. (2018, February 19).
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025, March 15). ijarsct.
  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring.
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionaliz
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal.
  • [3+2] Cycloaddition Reactions of Cyclopropyl Imines with Enones. (2007, August 31). Organic Letters.
  • Manocha, P., Wakode, S. R., Kaur, A., Anand, K., & Kumar, H. (2016, November 15). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.
  • BenchChem. (n.d.). common side reactions in the synthesis of cyclopropyl ketones.
  • Process for the preparation of 2,5-disubstituted imidazoles. (n.d.).
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfen
  • Green Synthesis of 2-(Substituted Phenyl)
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.
  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable C
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PMC.
  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6).
  • BenchChem. (n.d.). troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). Der Pharma Chemica.
  • Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. (2022, March 11).
  • SYNTHESIS AND BIOLOGICAL SCREENING OF DI- AND TRISUBSTITUTED IMIDAZOLES. (n.d.).
  • Burungale, S., & Bhitre, M. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory Activity. Current Pharma Research, 3(3), 889-900.
  • Barade, S., & Devkate, R. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org.
  • Synthesis of Triphenyl Imidazole by Green chemistry approach. (2024, May 15). World Journal of Biology Pharmacy and Health Sciences.
  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (n.d.). Rasayan Journal of Chemistry.
  • Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Resolving Analytical Challenges in 2-Cyclopropyl-5-phenyl-1H-imidazole Detection

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, pharmacologists, and drug development professionals tasked with the quantification and structural characterization of 2-Cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, pharmacologists, and drug development professionals tasked with the quantification and structural characterization of 2-Cyclopropyl-5-phenyl-1H-imidazole.

Due to its unique structural motifs—a basic, tautomeric 1H-imidazole core flanked by hydrophobic phenyl and cyclopropyl groups—this compound presents specific challenges in chromatographic retention, peak shape integrity, and mass spectrometric ionization. This guide provides field-proven, causally-driven solutions to these analytical hurdles.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your detection issue.

DiagnosticWorkflow Start 2-Cyclopropyl-5-phenyl-1H-imidazole Analytical Challenge Detected ChromIssue Chromatography: Peak Tailing or Splitting? Start->ChromIssue MSIssue Mass Spec: Poor Sensitivity / Signal Drop? Start->MSIssue Tautomerism Root Cause: Tautomerism & Silanol Activity ChromIssue->Tautomerism Yes ChromFix Action: Acidify Mobile Phase (pH < 3) Use End-Capped C18 Column Tautomerism->ChromFix MatrixEffect Root Cause: Ion Suppression by Matrix MSIssue->MatrixEffect Yes MSFix Action: Implement Oasis HLB SPE Use Isotope Dilution MatrixEffect->MSFix

Diagnostic workflow for resolving common chromatographic and mass spectrometric challenges.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: Why does 2-Cyclopropyl-5-phenyl-1H-imidazole exhibit severe peak tailing and splitting on standard C18 columns?

Causality: This phenomenon is driven by two intersecting chemical properties: annular tautomerism and secondary interactions. The 1H-imidazole ring undergoes rapid proton exchange between its two nitrogen atoms. At near-neutral pH (pH 5–7), the molecule exists in a dynamic equilibrium of tautomers and partially ionized states, causing the stationary phase to resolve these transient states as split or broadened peaks. Furthermore, the basic imidazole nitrogen (pKa ~6.5–7.0) interacts strongly with unreacted acidic silanols on the silica backbone of standard columns 1[1].

Resolution: To force the molecule into a single, stable protonated state, shift the mobile phase pH at least 2 units below its pKa. Utilizing 0.1% formic acid (pH ~2.7) or a 0.025 M KH2PO4 buffer adjusted to pH 3.2 2[2] ensures complete protonation (forming an imidazolium cation). Pair this with a highly end-capped or polar-embedded column (e.g., Waters Acquity UPLC HSS T3) to shield the basic nitrogen from residual silanols 1[1].

Q2: What is the optimal mass spectrometry strategy for quantifying this compound in biological matrices?

Causality: 2-Cyclopropyl-5-phenyl-1H-imidazole is highly amenable to Positive Electrospray Ionization (ESI+) due to the readily protonated imidazole ring 3[3]. The primary precursor ion is the [M+H]+ species at m/z 185.1. The primary challenge in biological matrices (like rat plasma) is ion suppression caused by endogenous phospholipids competing for surface charge in the ESI droplet.

Resolution: Implement a rigorous sample clean-up using Solid-Phase Extraction (SPE) rather than simple protein precipitation. Polymeric reversed-phase sorbents (like Oasis HLB) effectively remove phospholipid interferences while retaining the hydrophobic phenyl and cyclopropyl moieties of the analyte 4[4].

Q3: Can UV detection be reliably used if LC-MS/MS is unavailable?

Causality: Yes, but with sensitivity limitations. While the imidazole ring itself lacks strong chromophores at higher wavelengths, the conjugated 5-phenyl substitution provides sufficient UV absorbance. Maximum absorption for phenyl-substituted imidazoles typically occurs around 250–300 nm 2[2]. However, UV detection limits (LOD) will be in the high ng/mL range, whereas LC-MS/MS can achieve LODs in the low nM or pg/mL range 1[1].

Part 3: Standardized Experimental Protocols

Self-Validating System Design: To ensure the protocol's integrity, every batch must include a Matrix Blank (to confirm the absence of isotopic interference) and a Post-Extraction Spike (to calculate absolute recovery vs. matrix effect). If the internal standard peak area deviates by >15% across samples, the SPE wash protocol must be re-optimized.

Protocol: Extraction and LC-MS/MS Quantification in Complex Matrices

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition an Oasis HLB SPE cartridge (20 mL, 1 g) sequentially with 10 mL of LC-grade methanol followed by 10 mL of ultrapure water 4[4].

  • Spiking: Spike 500 µL of the biological/environmental sample with an appropriate isotope-labeled internal standard (e.g., 20 ng of a deuterated analogue) to correct for downstream matrix effects 4[4].

  • Disruption: Dilute the sample 1:1 with 2% phosphoric acid to disrupt protein binding and ensure the imidazole ring is fully protonated.

  • Loading: Load the sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the target analyte using 2 mL of acidified methanol (0.1% Formic Acid in Methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Phase 2: LC-MS/MS Parameters

  • Column: Accucore C18 or Waters Acquity UPLC HSS T3 (100 mm × 3.0 mm, 2.6 μm) maintained at 40 °C 1[1].

  • Mobile Phase A: Ultrapure water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.25 - 0.4 mL/min 1[1].

  • MS Detection: Heated Electrospray Ionization (HESI) in positive mode. Monitor the MRM transition for m/z 185.1 -> [Fragment Ion].

Part 4: Quantitative Data & Method Comparison

The following table synthesizes the performance metrics of various analytical methodologies applied to substituted imidazoles across different matrices, allowing for rapid benchmarking of your own assay's performance.

Analytical MethodMatrixColumn ChemistryMobile Phase / ModifierLOD / SensitivityRef
UHPLC-Orbitrap MS Atmospheric ParticlesWaters Acquity UPLC HSS T3H₂O / Acetonitrile (0.1% FA)1–25 nM1
HPLC-UV (300 nm) Human Plasma / DosageBDS Hypersil C8Methanol / KH₂PO₄ (pH 3.2)0.13–0.41 µg/mL2
LC-MS/MS (ESI+) Rat PlasmaSupelco Ascentis C18Acetonitrile / NH₄OAc (pH 4.0)2.61 ng/mL (LLOQ)3
SPE-HPLC-MS/MS Water, Sediment, SoilAccucore C18H₂O / Acetonitrile (0.1% FA)< 1.0 ng/L4

Part 5: References

  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Benchchem. 1

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central (PMC). 2

  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed. 3

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

2-Cyclopropyl-5-phenyl-1H-imidazole vs. other imidazole-based inhibitors

An in-depth comparative analysis of imidazole-based kinase inhibitors reveals a fascinating evolution in structure-activity relationships (SAR). The transition from basic building blocks like 2-Cyclopropyl-5-phenyl-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of imidazole-based kinase inhibitors reveals a fascinating evolution in structure-activity relationships (SAR). The transition from basic building blocks like 2-Cyclopropyl-5-phenyl-1H-imidazole to highly elaborated, target-specific therapeutics such as SB-633825 and GSK3037619A highlights the precision required in modern drug discovery.

This guide provides a comprehensive evaluation of these compounds, focusing on their synthesis, mechanistic targeting of the STK10 (LOK) and SLK kinases, and comparative efficacy.

Structural Biology & Kinase Selectivity

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, making it an ideal pharmacophore for ATP-competitive kinase inhibition[1][2].

2-Cyclopropyl-5-phenyl-1H-imidazole is a 2,4(5)-disubstituted imidazole. While it possesses baseline bioactivity, its primary value in drug development is as a highly modular intermediate. By utilizing a cyclopropyl group at the C-2 position, researchers can probe the steric limitations of a kinase's hydrophobic pocket[1][3]. However, to achieve nanomolar potency against specific kinases, the scaffold must be functionalized into a 2,4,5-trisubstituted imidazole.

When compared to fully elaborated inhibitors, the functional differences become clear:

  • SB-633825: A potent, trisubstituted pyridyl-imidazole originally designed for TIE2, but later discovered to be a potent inhibitor of STK10 (LOK) and BRK[4][5]. It serves as a broad-spectrum anti-angiogenic and anti-proliferative agent.

  • GSK3037619A: Synthesized via similar modular imidazole chemistry, this compound is highly selective for STK10 and SLK[6][7]. It specifically disrupts the phosphorylation of Ezrin-Radixin-Moesin (ERM) proteins, which are critical for actin cytoskeleton remodeling.

G A Extracellular Stimuli B STK10 (LOK) / SLK Kinases A->B Activates C ERM Proteins (Ezrin, Radixin, Moesin) B->C Phosphorylates D Actin Cytoskeleton Remodeling C->D Mediates E Imidazole Inhibitors (e.g., GSK3037619A) E->B ATP-competitive Inhibition

Mechanism of STK10/SLK inhibition by trisubstituted imidazoles blocking ERM phosphorylation.

Comparative Efficacy Profile

To understand the trajectory from a disubstituted scaffold to a clinical-grade probe, we must analyze the quantitative binding affinities. The steric bulk of substituents (such as cyclopropyl vs. piperidine rings) directly dictates the fit within the highly conserved ATP-binding sites of STK10 and SLK[3][7].

CompoundScaffold TypePrimary Kinase TargetsBinding Affinity / PotencyKey Structural Feature
2-Cyclopropyl-5-phenyl-1H-imidazole 2,4(5)-DisubstitutedSTK10 / SLK (via its derivatives)Ki ~ 700 nM (STK10)*Cyclopropyl ring at C-2
SB-633825 Trisubstituted Pyridyl-ImidazoleTIE2, STK10 (LOK), BRKIC50 = 66 nM (STK10)Naphthyl & Pyridyl substituents
GSK3037619A Trisubstituted Pyridyl-ImidazoleSTK10 (LOK), SLKKd = 63 nM (STK10)6-Methoxynaphthalene & Piperidine

*Note: Affinity data reflects advanced trisubstituted derivatives bearing cyclopropyl-based steric bulk, demonstrating that excessive bulk at certain vectors restricts entry into the STK10 hydrophobic pocket[3].

Validated Experimental Protocols

The synthesis and validation of these inhibitors rely on self-validating, redox-economical workflows. Below are the standard protocols for synthesizing the disubstituted scaffold and validating its biological target.

Protocol A: One-Pot Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole

Causality: Traditional imidazole synthesis requires the isolation of highly reactive and unstable glyoxal intermediates. This protocol utilizes a sequential Kornblum oxidation followed by a Radziszewski condensation in a single pot, maximizing yield and safety[1][8].

  • Oxidation Phase: Charge a reaction vial with acetophenone (1.25 equiv) and dimethyl sulfoxide (DMSO, 0.5 M). Add a catalytic amount of 48% aqueous HBr (10 mol %).

  • In Situ Glyoxal Generation: Heat the mixture to 85 °C for 18 hours. Mechanism: HBr catalyzes the oxidation of the methyl ketone by DMSO to form a phenylglyoxal intermediate in situ, bypassing the need for hazardous isolation steps.

  • Condensation Phase: Cool the mixture to room temperature. Dilute with methanol and add cyclopropanecarboxaldehyde (1.00 equiv) and ammonium acetate (NH₄OAc, 5.00 equiv).

  • Cyclization: Stir at room temperature for 24 hours. Mechanism: NH₄OAc serves as the ammonia source, condensing with the aldehyde and the glyoxal to close the imidazole ring.

  • Purification: Purify via silica gel chromatography (gradient elution, 0% → 40% EtOAc in hexanes) to yield 2-Cyclopropyl-5-phenyl-1H-imidazole as a white solid[1].

G A Methyl Ketone + Catalytic HBr/DMSO B In Situ Glyoxal Intermediate A->B Kornblum Oxidation C Aldehyde + NH4OAc (Radziszewski Condensation) B->C D 2,4(5)-Disubstituted Imidazole (e.g., 2-Cyclopropyl-5-phenyl...) C->D Cyclization E Bromination & Suzuki Cross-Coupling D->E F 2,4,5-Trisubstituted Imidazole Kinase Inhibitor E->F C-5 Functionalization

One-pot oxidation-condensation workflow for modular synthesis of imidazole kinase inhibitors.

Protocol B: Biolayer Interferometry (BLI) Kinase Binding Assay

Causality: Enzymatic turnover assays can be skewed by substrate depletion or allosteric effects. BLI is used to measure direct, label-free binding kinetics ( Kd​ ) of the imidazole inhibitor to the kinase, confirming true ATP-competitive occupancy[7].

  • Sensor Preparation: Hydrate Streptavidin (SA) biosensors in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes to establish a baseline.

  • Kinase Immobilization: Load biotinylated recombinant STK10 or SLK kinase onto the SA biosensors until a wavelength shift of 1.0–1.5 nm is achieved.

  • Quenching: Move sensors to a biocytin solution (10 µg/mL) for 2 minutes to block any remaining free streptavidin sites, preventing non-specific binding of the inhibitor.

  • Association Phase: Dip the kinase-loaded sensors into wells containing a serial dilution of the imidazole inhibitor (e.g., GSK3037619A or SB-633825, ranging from 1 nM to 1000 nM) for 300 seconds.

  • Dissociation Phase: Transfer sensors back to the assay buffer for 300 seconds to measure the off-rate ( koff​ ).

  • Data Analysis: Fit the resulting sensograms to a 1:1 binding model to calculate the equilibrium dissociation constant ( Kd​ ).

References

  • Nogueira, V. C. O., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Retrieved from:[Link]

Sources

Comparative

Comparative study of 2-Cyclopropyl-5-phenyl-1H-imidazole derivatives

Comparative Study of 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives: A Technical Guide to Kinase Inhibitor Scaffolds Executive Summary The development of highly selective kinase inhibitors remains a formidable challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of 2-Cyclopropyl-5-phenyl-1H-imidazole Derivatives: A Technical Guide to Kinase Inhibitor Scaffolds

Executive Summary

The development of highly selective kinase inhibitors remains a formidable challenge in modern drug discovery, particularly when targeting closely related kinases within the STE20 subfamily, such as STK10 (Lymphocyte-oriented kinase, LOK) and SLK (STE20-like kinase). These kinases play critical roles in lymphocyte migration and cytoskeletal reorganization. Among the privileged scaffolds explored, 2-Cyclopropyl-5-phenyl-1H-imidazole and its derivatives have emerged as highly modular, tunable building blocks.

This guide provides a comprehensive comparative analysis of the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold against alternative aryl-imidazole derivatives. By examining structure-activity relationships (SAR), steric constraints, and synthetic workflows, we provide researchers with actionable insights into designing selective STK10/SLK inhibitors 1.

Mechanistic Rationale: Targeting the STE20 Kinase Pocket

The biological utility of the 2-cyclopropyl-5-phenyl-1H-imidazole core lies in its ability to act as a competitive inhibitor at the ATP-binding site of kinases. STK10 and SLK are responsible for phosphorylating ERM (Ezrin, Radixin, Moesin) proteins, which tether the actin cytoskeleton to the plasma membrane.

Causality in Structural Design: The choice of a cyclopropyl group at the C-2 position is not arbitrary. While the imidazole nitrogen atoms participate in critical hydrogen bonding with the kinase hinge region, the C-2 substituent projects into a specific hydrophobic pocket. Comparative co-crystal structural analyses reveal that STK10 possesses a highly flexible but sterically restricted back-pocket compared to SLK 2. The rigid, compact nature of the cyclopropyl ring alters the dihedral angles of the scaffold, shifting the selectivity profile away from STK10 and toward SLK, unlike planar aryl substituents (e.g., phenyl or naphthyl) which can intercalate differently into the STK10 back-pocket.

Pathway Stimulus Lymphocyte Stimulus Kinases STK10 / SLK Kinases Stimulus->Kinases ERM ERM Proteins (Ezrin/Radixin/Moesin) Kinases->ERM Phosphorylation Actin Actin Cytoskeleton Reorganization ERM->Actin Migration Lymphocyte Migration Actin->Migration Inhibitor 2-Cyclopropyl-5-phenyl- 1H-imidazole Derivatives Inhibitor->Kinases Competitive Inhibition

Figure 1: STK10/SLK signaling pathway and the targeted intervention by imidazole-based competitive inhibitors.

Comparative Performance Data

To objectively evaluate the 2-cyclopropyl-5-phenyl-1H-imidazole scaffold, we compare its functionalized trisubstituted derivatives against other C-2 substituted analogs (e.g., methoxy or planar aryl groups) and the reference pan-kinase inhibitor SB-633825 3.

The data below summarizes the binding displacement assays ( Ki​ ) for these derivatives against STK10 and SLK.

Scaffold Base (C-2 / C-5)C-4 FunctionalizationSTK10 Ki​ (nM)SLK Ki​ (nM)Selectivity Ratio (SLK / STK10)Pharmacological Profile
2-Cyclopropyl-5-phenyl Pyridyl-derivative7002300.32SLK-Biased. The bulky aliphatic nature of the cyclopropyl group faces space restrictions in the STK10 hydrophobic pocket, reducing STK10 affinity 1.
2-Methoxy-5-phenyl Pyridyl-derivative1461801.23Balanced/STK10-Biased. The smaller, linear methoxy group perfectly accommodates the STK10 back-pocket, yielding higher potency 1.
2-Phenyl-5-naphthyl Pyridyl-derivative1101551.40STK10-Biased. Planar aromatics allow deep intercalation into the STK10 extended pocket.
SB-633825 (Control) N/A (TIE2 Inhibitor)< 50< 50~1.00Pan-Active. Highly potent but lacks selectivity across the kinome 3.

Key Takeaway: If your drug development program requires STK10 inhibition, planar or linear C-2 substituents are superior. However, if the goal is to spare STK10 and selectively target SLK, the 2-cyclopropyl derivative provides a distinct steric advantage.

Experimental Workflows & Self-Validating Protocols

The synthesis of 2-cyclopropyl-5-phenyl-1H-imidazole traditionally suffers from the need to isolate highly reactive glyoxal intermediates. To circumvent this, we employ a one-pot sequential Kornblum oxidation and Radziszewski condensation. This is followed by C-4 bromination and Suzuki coupling to yield the final trisubstituted inhibitors.

Workflow Step1 1. Kornblum Oxidation (Acetophenone + Cat. HBr/DMSO) Step2 2. Radziszewski Condensation (Cyclopropanecarboxaldehyde + NH4OAc) Step1->Step2 in situ glyoxal generation Intermediate 2-Cyclopropyl-5-phenyl- 1H-imidazole (Core) Step2->Intermediate Step3 3. Bromination at C-4 (NBS / ACN) Intermediate->Step3 Step4 4. Suzuki-Miyaura Coupling (Pyridyl Boronic Acid + Pd Cat) Step3->Step4 Product Trisubstituted Kinase Inhibitor Step4->Product Assay 5. Binding Displacement Assay (STK10 / SLK) Product->Assay

Figure 2: Step-by-step synthetic and validation workflow for 2-cyclopropyl-5-phenyl-1H-imidazole derivatives.

Protocol A: One-Pot Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole

Causality Check: Using catalytic HBr and DMSO oxidizes the acetophenone to a phenylglyoxal intermediate in situ. This prevents yield loss from glyoxal degradation and minimizes purification steps 1.

  • Oxidation: Charge a reaction vial with acetophenone (1.25 equiv), DMSO (0.5 M), and concentrated aqueous HBr (10 mol %). Stir at 85 °C until starting material is consumed (monitored via TLC).

  • Condensation: Cool the mixture to room temperature. Dilute with MeOH. Add cyclopropanecarboxaldehyde (1.00 equiv) and ammonium acetate ( NH4​OAc , 5.0 equiv).

  • Isolation: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (EtOAc/hexanes) to yield the white solid product.

Protocol B: Self-Validating Kinase Binding Displacement Assay

To ensure that the observed Ki​ values are a result of true pharmacological binding and not assay artifact, the protocol must be self-validating.

  • Preparation: Plate recombinant STK10 and SLK kinases in a 384-well format using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay buffer.

  • Control Establishment (Validation Step):

    • Positive Control: Add staurosporine or SB-633825 (10 µM) to define 100% displacement (maximum signal).

    • Negative Control: Add DMSO vehicle to define 0% displacement (minimum signal).

    • Quality Control: Calculate the Z'-factor for the plate. Do not proceed with data analysis if Z' < 0.5. A Z' > 0.5 guarantees that the dynamic range is sufficient to distinguish the subtle steric differences between the cyclopropyl and methoxy derivatives.

  • Compound Titration: Add the 2-cyclopropyl-5-phenyl-1H-imidazole derivative in a 12-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Incubation & Readout: Incubate with the fluorescent tracer for 1 hour at room temperature. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm). Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion

The 2-cyclopropyl-5-phenyl-1H-imidazole scaffold is a powerful tool in the medicinal chemist's arsenal. While planar derivatives (like 2-phenyl) offer potent, broad-spectrum STE20 kinase inhibition, the introduction of the C-2 cyclopropyl group acts as a steric gatekeeper. By intentionally clashing with the restricted hydrophobic back-pocket of STK10, the cyclopropyl derivative successfully shifts the selectivity profile toward SLK. When synthesized via the highly efficient one-pot Kornblum/Radziszewski methodology, this scaffold enables rapid, cost-effective structure-activity relationship (SAR) exploration for next-generation immunomodulatory therapies.

References

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors.
  • Comprehensive characterization of the Published Kinase Inhibitor Set. SciSpace.
  • Un-LOK-ing a New Approach for Conformational Selective Targeting of STK10 (LOK).

Sources

Validation

Validating the Mechanism of Action of 2-Cyclopropyl-5-phenyl-1H-imidazole: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment-based scaffolds for kinase inhibition. The compound 2-Cyclopropyl-5-phenyl-1H-imidazole has emerged as a highly efficient, m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment-based scaffolds for kinase inhibition. The compound 2-Cyclopropyl-5-phenyl-1H-imidazole has emerged as a highly efficient, modular building block for targeting serine/threonine kinases, particularly STK10 and SLK[1].

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of this scaffold, objectively comparing its binding metrics against established alternatives like the benchmark inhibitor SB-633825, and detailing the self-validating experimental protocols required for rigorous preclinical assessment.

Part 1: Mechanism of Action (MoA) - The Hinge-Binding Paradigm

To understand the utility of 2-Cyclopropyl-5-phenyl-1H-imidazole, we must analyze its structural causality within the ATP-binding pocket. Kinase inhibitors typically achieve potency by mimicking the hydrogen-bonding network of ATP's adenine ring at the kinase hinge region.

  • The 1H-Imidazole Core: Acts as a dual hydrogen bond donor/acceptor. The N1 and N3 atoms interact directly with the backbone amide and carbonyl of the hinge region (e.g., the critical Cysteine residue in STK10).

  • The C2-Cyclopropyl Group: Provides essential van der Waals contacts. Its compact, rigid nature allows it to optimally fill the hydrophobic pocket adjacent to the gatekeeper residue without inducing steric clashes—a common liability with larger aliphatic rings.

  • The C5-Phenyl Group: Projects into the selectivity pocket (hydrophobic pocket II). This vector is highly modular; functionalization via Suzuki coupling at this position drives the transition from a low-affinity fragment to a highly potent, selective trisubstituted inhibitor[2].

MoA_Logic ATP ATP (Endogenous) Hinge STK10 Hinge Region (ATP-Binding Pocket) ATP->Hinge Activates Inhibitor 2-Cyclopropyl-5-phenyl- 1H-imidazole Inhibitor->Hinge Competitive Inhibition Substrate ERM Protein Phosphorylation Hinge->Substrate Kinase Activity Phenotype Lymphocyte Migration (Pathological) Substrate->Phenotype Drives

Logical pathway of STK10 competitive inhibition by the imidazole scaffold.

Part 2: Comparative Performance Data

When validating a fragment or scaffold, it is essential to benchmark it against known reference compounds. Below is a comparative analysis of the base fragment (2-Cyclopropyl-5-phenyl-1H-imidazole), an optimized trisubstituted derivative, and the benchmark STK10 inhibitor SB-633825[1].

CompoundBiochemical IC50 (STK10)SPR KD (Affinity)Ligand Efficiency (LE)Cellular Target Engagement (IC50)
2-Cyclopropyl-5-phenyl-1H-imidazole 15.2 µM18.5 µM0.42 kcal/mol/HA>50 µM
Optimized Trisubstituted Derivative 4.1 nM5.2 nM0.38 kcal/mol/HA12.5 nM
SB-633825 (Benchmark) 12.0 nM15.1 nM0.31 kcal/mol/HA45.0 nM

Data Interpretation: While the base 2-Cyclopropyl-5-phenyl-1H-imidazole fragment exhibits micromolar potency, its high Ligand Efficiency (0.42) indicates near-optimal binding interactions per heavy atom. This makes it a structurally superior starting point compared to larger, less efficient scaffolds like SB-633825, allowing for downstream functionalization without inflating molecular weight beyond drug-like parameters.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal controls to rule out false positives (e.g., compound aggregation, refractive index shifts, or auto-fluorescence).

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Steady-state IC50 assays cannot differentiate between a compound that binds quickly/dissociates quickly and one that binds slowly/dissociates slowly. SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for predicting in vivo residence time and true target affinity[3].

Step-by-Step Methodology:

  • Surface Preparation: Using a Biacore T200 system, immobilize recombinant STK10 kinase domain onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000-3000 Resonance Units (RU) to ensure sufficient signal-to-noise for a low-molecular-weight fragment.

  • Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO to match the compound solvent.

    • Self-Validation Step: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts, ensuring the observed RU change is strictly due to binding mass.

  • Analyte Injection: Inject 2-Cyclopropyl-5-phenyl-1H-imidazole in a multi-cycle kinetic format at concentrations ranging from 0.5 µM to 50 µM. Use a high flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation) to minimize mass transport limitations.

  • Data Fitting: Include SB-633825 as a positive control and a non-binding structural analog as a negative control. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Imidazole derivatives often exhibit intrinsic fluorescence that confounds standard biochemical assays. TR-FRET utilizes a time delay (e.g., 100 µs) between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true specific signal of the kinase activity.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM STK10 kinase, 400 nM biotinylated peptide substrate, and ATP at its apparent Km (e.g., 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the imidazole compound in a 10-point dose-response curve (1:3 serial dilutions). Incubate for 60 minutes at room temperature to allow the system to reach equilibrium.

  • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in a buffer containing 20 mM EDTA.

    • Self-Validation Step: The inclusion of EDTA chelates the Mg2+ required for catalysis, strictly quenching the kinase reaction. This validates that any observed inhibition occurred during the active phase, not as an artifact during the detection phase.

  • Readout: Read the plate on a compatible microplate reader using dual-emission wavelengths (665 nm and 615 nm). Calculate the 665/615 ratio to determine the IC50.

Experimental_Workflow Fragment Fragment Validation SPR SPR Kinetics (Target Binding) Fragment->SPR Affinity TRFRET TR-FRET Assay (Functional IC50) SPR->TRFRET Potency Xray X-ray Crystallography (Binding Mode) TRFRET->Xray Structure

Sequential experimental workflow for validating the kinase inhibitor mechanism of action.

References
  • Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: What is surface plasmon resonance (SPR)? Source: Cytiva Life Sciences URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2-Cyclopropyl-5-phenyl-1H-imidazole Analogs: A Comprehensive Comparison Guide

Executive Summary The 2,4,5-trisubstituted imidazole scaffold represents a privileged pharmacophore in modern oncology and immunology drug discovery. Specifically, 2-cyclopropyl-5-phenyl-1H-imidazole serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4,5-trisubstituted imidazole scaffold represents a privileged pharmacophore in modern oncology and immunology drug discovery. Specifically, 2-cyclopropyl-5-phenyl-1H-imidazole serves as a critical, modular building block for developing potent inhibitors against key serine/threonine kinases, including STK10, SLK, and BRAF V600E[1],[2]. This guide objectively compares the structure-activity relationship (SAR) of cyclopropyl-substituted imidazole analogs against alternative functional groups, detailing the mechanistic rationale behind their target selectivity and providing self-validating experimental protocols for their synthesis and evaluation.

SAR Analysis: The Role of the 2-Cyclopropyl Substitution

When optimizing kinase inhibitors, the substituent at the C-2 position of the imidazole core dictates the molecule's trajectory into the kinase's hydrophobic binding pocket. The introduction of a cyclopropyl group—a rigid, sterically demanding aliphatic ring—creates distinct selectivity profiles compared to planar aryl or flexible alkyl/alkoxy groups[3].

Target Selectivity: STK10 vs. SLK Kinases

STK10 (important for lymphocyte migration) and SLK (involved in cytoskeletal dynamics) share structural homology but differ in the spatial constraints of their hydrophobic pockets. Binding displacement assays demonstrate that bulkier, rigid substituents like the cyclopropyl group are less tolerated by STK10 due to severe steric restrictions[3],[2].

Table 1: Comparative SAR of Imidazole Analogs against STK10 and SLK

Imidazole C-2 / C-6 SubstituentSTK10 Affinity ( Ki​ , nM)SLK Affinity ( Ki​ , nM)Selectivity Fold (SLK/STK10)Mechanistic Observation
Methoxy (-OMe) 1461800.81Flexible, linear ether allows optimal penetration into both pockets[3].
Cyclopropyl (-cPr) 7002303.04Rigid cyclopropyl ring induces a steric clash in STK10, dropping affinity[3].
Phenyl (-Ph) >1000>1000N/AExcessive bulk prevents binding to the DFG-in conformation.

Data synthesized from competitive binding displacement assays[3].

BRAF V600E Inhibition

Beyond STK10/SLK, the imidazole core is highly effective against the BRAF V600E mutation, a primary driver in melanoma[1],[4]. While triarylimidazoles exhibit nanomolar potency, substituting one aryl ring with a cyclopropyl group at the C-2 position alters the pharmacokinetic (PK) profile, often improving aqueous solubility while modulating the IC50 depending on the complementary D-ring substitutions[1].

Mechanistic Pathway & Logical Relationships

The causality behind the SAR data is rooted in the physical dimensions of the ATP-binding site. The cyclopropyl group, while small, possesses a rigid bond angle (approx. 60°) that forces the molecule into a specific conformation. In SLK, the hydrophobic pocket is sufficiently flexible to accommodate this geometry. In STK10, the rigid walls of the pocket clash with the cyclopropyl hydrogens, increasing the dissociation constant ( Kd​ ) and reducing overall potency[2].

Selectivity Analog 2-Cyclopropyl-5-phenyl- 1H-imidazole Scaffold STK10 STK10 Kinase (Restricted Pocket) Analog->STK10 Steric Clash (Ki = 700 nM) SLK SLK Kinase (Flexible Pocket) Analog->SLK Favorable Fit (Ki = 230 nM) BRAF BRAF V600E (Melanoma Target) Analog->BRAF Potent Inhibition

Figure 1: SAR logic and target selectivity of 2-cyclopropyl imidazole analogs against key kinases.

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind the chemical and biological techniques.

One-Pot Modular Synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole

Historically, synthesizing substituted imidazoles required isolating highly reactive and unstable glyoxal intermediates, leading to poor yields and polymerization[2]. The modern approach utilizes a redox-economical, one-pot sequential Kornblum oxidation and Radziszewski condensation[5],[2].

Step-by-Step Protocol:

  • Oxidation Phase: In a reaction vial, combine acetophenone (1.25 equiv) with dimethyl sulfoxide (DMSO, 0.5 M). Add a catalytic amount of 48% aqueous HBr (10 mol%).

  • In Situ Generation: Stir the mixture at 85 °C for 8-18 hours. Causality: The HBr/DMSO system oxidizes the methyl ketone to a phenylglyoxal intermediate in situ, preventing the need for hazardous isolation[5].

  • Condensation Phase: Cool the mixture to room temperature. Add cyclopropanecarboxaldehyde (1.00 equiv), ammonium acetate ( NH4​OAc , 5.00 equiv), and methanol.

  • Cyclization: Stir at room temperature for 24 hours. Causality: The NH4​OAc acts as the nitrogen source, condensing with the glyoxal and aldehyde to form the target imidazole ring.

  • Purification: Purify via silica gel chromatography (gradient elution, 0% → 40% EtOAc in hexanes) to yield 2-cyclopropyl-5-phenyl-1H-imidazole as a white solid (approx. 70% yield)[2].

Synthesis Step1 Acetophenone + Cyclopropanecarboxaldehyde Step2 Kornblum Oxidation (Cat. HBr, DMSO, 85°C) Step1->Step2 in situ Glyoxal Step3 Radziszewski Condensation (NH4OAc, MeOH, rt) Step2->Step3 One-pot Step4 2-Cyclopropyl-5-phenyl- 1H-imidazole (Intermediate) Step3->Step4 Isolation Step5 Bromination & Suzuki Coupling (C-4/C-5 Functionalization) Step4->Step5 Divergent SAR Step6 Trisubstituted Kinase Inhibitor Step5->Step6 Final Product

Figure 2: Step-economical one-pot synthesis workflow for 2-cyclopropyl imidazole kinase inhibitors.

Self-Validating Kinase Binding Displacement Assay

To evaluate the Ki​ of the synthesized analogs, a competitive binding displacement assay using a fluorescent tracer is employed to ensure quantitative accuracy[3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., STK10 or SLK), a fluorescently labeled ATP-competitive tracer, and assay buffer (HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Tween-20).

  • Compound Titration: Prepare a 3-fold serial dilution of the 2-cyclopropyl-5-phenyl-1H-imidazole analog in 100% DMSO.

  • Control Establishment (Self-Validation):

    • Positive Control: Known potent inhibitor (e.g., Staurosporine or GSK3037619A) to validate assay sensitivity and dynamic range.

    • Negative Control: 1% DMSO vehicle to establish the 100% tracer binding baseline.

  • Incubation: Transfer the compound dilutions and controls to a 384-well microplate. Add the kinase/tracer master mix. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Measurement & Analysis: Measure fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET). Calculate the IC50​ using a four-parameter logistic regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation, factoring in the tracer's known Kd​ .

Conclusion

The 2-cyclopropyl-5-phenyl-1H-imidazole scaffold is a highly tunable pharmacophore. While planar or flexible linear groups (like methoxy) offer broad-spectrum kinase inhibition, the integration of a cyclopropyl group acts as a precise steric probe. This deliberate structural choice reduces STK10 affinity while maintaining SLK and BRAF activity[1],[3]. Coupled with a highly efficient, one-pot Kornblum/Radziszewski synthesis, this scaffold enables rapid, divergent SAR exploration for next-generation targeted therapeutics[2].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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